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  • Product: 2-(Cyclopentyloxy)-4-methoxyaniline

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Cyclopentyloxy)-4-methoxyaniline: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic pathways for 2-(Cyclopentylox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic pathways for 2-(Cyclopentyloxy)-4-methoxyaniline. While direct experimental data for this specific positional isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a predictive yet scientifically grounded perspective. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing insights into the molecule's potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Introduction: The Methoxy-Aniline Scaffold in Drug Discovery

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds[1]. The strategic placement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The methoxy group, in particular, is a common feature in many drug molecules, where it can act as a hydrogen bond acceptor and influence conformation[2][3].

This guide focuses on the specific, albeit lesser-documented, isomer 2-(Cyclopentyloxy)-4-methoxyaniline. By examining its structural features and comparing them to well-characterized analogs, we can infer its reactivity and potential applications in the development of novel chemical entities.

Molecular Structure and Chemical Identifiers

The core structure of 2-(Cyclopentyloxy)-4-methoxyaniline features a benzene ring substituted with an amino group, a methoxy group, and a cyclopentyloxy group. The positional arrangement of these substituents is crucial for its chemical behavior.

Systematic Name: 2-(Cyclopentyloxy)-4-methoxyaniline

Molecular Formula: C₁₂H₁₇NO₂

Molecular Weight: 207.27 g/mol

Chemical Structure:

Caption: Chemical structure of 2-(Cyclopentyloxy)-4-methoxyaniline.

While a specific CAS number for this isomer is not readily found in major chemical databases, related isomers such as 3-(Cyclopentyloxy)-4-methoxyaniline (CAS No. 154464-26-3) and 4-(Cyclopentyloxy)-2-methoxyaniline (CAS No. 1339186-01-4) are documented[4][5]. This highlights the importance of precise isomer definition in chemical synthesis and procurement.

Physicochemical Properties (Predicted)

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. The following table summarizes the predicted properties of 2-(Cyclopentyloxy)-4-methoxyaniline based on computational models and data from analogous compounds.

PropertyPredicted ValueReference/Basis
Molecular Weight 207.27 g/mol Calculation from Molecular Formula
pKa (of the conjugate acid) ~4.5Based on substituted anilines[4]
LogP ~2.5-3.0Based on related structures[6]
Boiling Point > 300 °CExtrapolated from similar compounds
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)General property of substituted anilines
Appearance Likely a liquid or low-melting solid at room temperature, may darken on exposure to air and lightCharacteristic of many anilines[7][8]

Proposed Synthetic Pathways

The synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline can be approached through several established organic chemistry transformations. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from readily available starting materials.

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Methylation cluster_2 Route C: Reduction of Nitro Group target 2-(Cyclopentyloxy)-4-methoxyaniline intermediate1 2-Hydroxy-4-methoxyaniline target->intermediate1 intermediate2 Cyclopentyl bromide/tosylate target->intermediate2 intermediate3 2-Amino-5-methoxyphenol target->intermediate3 intermediate4 Methylating agent (e.g., DMS, MeI) target->intermediate4 intermediate5 1-(Cyclopentyloxy)-2-nitro-4-methoxybenzene target->intermediate5 intermediate6 Reducing agent (e.g., H₂/Pd, Sn/HCl) target->intermediate6 intermediate1->target Williamson Ether Synthesis intermediate3->target Methylation intermediate5->target Reduction

Caption: Potential synthetic routes to 2-(Cyclopentyloxy)-4-methoxyaniline.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a potential synthesis based on the Williamson ether synthesis, a robust method for forming ether linkages.

Step 1: Synthesis of 2-Hydroxy-4-methoxyaniline This intermediate can be prepared from commercially available 2-amino-5-methoxyphenol through selective protection and deprotection steps if necessary, or sourced directly.

Step 2: Williamson Ether Synthesis

  • To a solution of 2-hydroxy-4-methoxyaniline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone) is added a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Cyclopentyl bromide or cyclopentyl tosylate (1.2 eq) is added to the reaction mixture.

  • The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-(Cyclopentyloxy)-4-methoxyaniline.

Spectroscopic Characterization (Anticipated)

The structure of the synthesized 2-(Cyclopentyloxy)-4-methoxyaniline would be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons: Signals in the range of δ 6.5-7.0 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Amino protons (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 3.5-4.5 ppm.

  • Cyclopentyloxy methine proton (O-CH): A multiplet around δ 4.5-5.0 ppm.

  • Methoxy protons (O-CH₃): A sharp singlet around δ 3.8 ppm.

  • Cyclopentyloxy methylene protons (CH₂): A series of multiplets in the upfield region, likely between δ 1.5-2.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic carbons: Signals in the range of δ 100-150 ppm. The carbons attached to the oxygen and nitrogen atoms will be the most deshielded.

  • Cyclopentyloxy methine carbon (O-CH): A signal around δ 80-85 ppm.

  • Methoxy carbon (O-CH₃): A signal around δ 55-60 ppm.

  • Cyclopentyloxy methylene carbons (CH₂): Signals in the range of δ 20-40 ppm.

IR (Infrared) Spectroscopy:

  • N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.

  • C-O stretching (ether): Strong bands in the region of 1000-1300 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 207, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the cyclopentyl group, methoxy group, and other characteristic cleavages.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2-(Cyclopentyloxy)-4-methoxyaniline is primarily dictated by the nucleophilic amino group and the activated aromatic ring.

G Aniline 2-(Cyclopentyloxy)-4-methoxyaniline Amide Amide/Sulfonamide Formation Aniline->Amide Acyl/Sulfonyl Chloride Diazonium Diazotization Aniline->Diazonium NaNO₂, HCl EAS Electrophilic Aromatic Substitution Aniline->EAS Electrophile (e.g., Br₂, HNO₃) Buchwald Buchwald-Hartwig Amination Aniline->Buchwald Aryl Halide, Pd catalyst Heterocycle Heterocycle Synthesis Amide->Heterocycle Diazonium->Heterocycle Coupling Partner

Caption: Key reactions of 2-(Cyclopentyloxy)-4-methoxyaniline.

  • N-Acylation and N-Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to modify the properties of the aniline core.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

  • Electrophilic Aromatic Substitution: The amino, methoxy, and cyclopentyloxy groups are all electron-donating and ortho-, para-directing. This makes the aromatic ring highly activated towards electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions[9]. The positions ortho and para to the activating groups will be the most reactive.

  • Buchwald-Hartwig Amination: As an amine, this compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.

The unique combination of a bulky, lipophilic cyclopentyloxy group and a hydrogen-bond-accepting methoxy group makes this aniline derivative an interesting scaffold for probing receptor binding pockets in drug discovery programs. Its potential applications could include its use as an intermediate in the synthesis of kinase inhibitors, GPCR ligands, or other targeted therapies.

Safety and Handling

While specific toxicity data for 2-(Cyclopentyloxy)-4-methoxyaniline is unavailable, it should be handled with the care appropriate for a substituted aniline derivative.

  • General Hazards: Anilines as a class can be toxic by inhalation, ingestion, and skin absorption. They may cause irritation to the skin, eyes, and respiratory tract. Some anilines are suspected carcinogens[3][8].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Protect from light and air, as anilines can discolor over time.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(Cyclopentyloxy)-4-methoxyaniline represents an intriguing, yet underexplored, chemical entity with potential applications in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its structure, properties, and reactivity based on established chemical principles and data from related compounds. The proposed synthetic routes offer a practical starting point for its preparation in a laboratory setting. As with any novel compound, thorough experimental characterization and safety assessment are paramount for its successful application in drug discovery and development.

References

  • PubChem. (2021, August 9). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-anisidine, 90-04-0. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • ATB. (n.d.). 4-Methoxyaniline. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Development. (2023, July 15). View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014, June 17). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • PubChemLite. (n.d.). M-anisidine, 4-(cyclopentyloxy)- (C12H17NO2). Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive reaction of amines and aniline. Retrieved from [Link]

  • ChemBK. (2025, August 19). 4-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 2-(Cyclopentyloxy)-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Cyclopentyloxy)-4-methoxyaniline is an aromatic amine, a class of compounds frequently utilized as building blocks in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)-4-methoxyaniline is an aromatic amine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, characterized by a methoxy and a bulky cyclopentyloxy group on the aniline ring, suggests specific physicochemical properties that influence its reactivity, metabolic fate, and toxicological profile. This guide provides a comprehensive overview of the predicted Safety Data Sheet (SDS) and a detailed toxicological assessment of 2-(Cyclopentyloxy)-4-methoxyaniline.

Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a data-driven, predictive approach grounded in the well-characterized profile of its close structural analog, 4-methoxyaniline (also known as p-anisidine). This methodology allows for a robust preliminary hazard assessment, essential for ensuring laboratory safety and guiding future toxicological studies. The experimental protocols detailed herein are based on internationally recognized guidelines, ensuring scientific rigor and regulatory relevance.

A critical aspect of handling any novel chemical is a thorough understanding of its potential hazards. The structural alerts within 2-(Cyclopentyloxy)-4-methoxyaniline, namely the aniline moiety, are known to be associated with specific toxicological endpoints. Therefore, a cautious and informed approach is paramount.

Predicted Safety Data Sheet (SDS)

This SDS is a predictive document based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from the structurally related compound, 4-methoxyaniline. It is intended to provide guidance for safe handling and should be updated as empirical data becomes available.

Identification
  • Product Name: 2-(Cyclopentyloxy)-4-methoxyaniline

  • Synonyms: 4-methoxy-2-(cyclopentyloxy)aniline

  • CAS Number: 1339186-01-4 (for 4-(Cyclopentyloxy)-2-methoxyaniline, structural isomer), 154464-26-3 (for 3-(Cyclopentyloxy)-4-methoxyaniline, structural isomer). Note: A definitive CAS number for the 2-cyclopentyloxy isomer was not publicly available at the time of this writing. The user should verify the CAS number associated with their specific material.

  • Recommended Use: For research and development purposes only. Not for human or veterinary use.

Hazard(s) Identification
  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 3)

    • Acute Toxicity, Dermal (Category 2)

    • Acute Toxicity, Inhalation (Category 2)

    • Carcinogenicity (Category 1B)[1]

    • Specific Target Organ Toxicity — Repeated Exposure (Category 2)[1]

    • Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

  • GHS Label Elements (Predicted):

    • Pictograms:

      • Skull and Crossbones

      • Health Hazard

      • Environment

    • Signal Word: Danger

    • Hazard Statements:

      • H301: Toxic if swallowed.

      • H310 + H330: Fatal in contact with skin or if inhaled.[2]

      • H350: May cause cancer.

      • H373: May cause damage to organs through prolonged or repeated exposure.[2]

      • H400: Very toxic to aquatic life.

    • Precautionary Statements:

      • Prevention:

        • P201: Obtain special instructions before use.

        • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

        • P262: Do not get in eyes, on skin, or on clothing.

        • P264: Wash skin thoroughly after handling.

        • P270: Do not eat, drink or smoke when using this product.

        • P271: Use only outdoors or in a well-ventilated area.

        • P273: Avoid release to the environment.

        • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

        • P284: Wear respiratory protection.

      • Response:

        • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

        • P302 + P350: IF ON SKIN: Gently wash with plenty of soap and water.

        • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

        • P308 + P313: IF exposed or concerned: Get medical advice/attention.

        • P310: Immediately call a POISON CENTER or doctor/physician.

        • P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.

      • Storage:

        • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

        • P405: Store locked up.

      • Disposal:

        • P501: Dispose of contents/container to an approved waste disposal plant.

Composition/Information on Ingredients
Chemical NameCAS NumberPercent by Weight
2-(Cyclopentyloxy)-4-methoxyanilineNot Assigned>95%
First-Aid Measures
  • Inhalation: Immediately remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][4]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in Section 8. Evacuate personnel to safe areas. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Handling and Storage
  • Handling: Wear personal protective equipment. Use only in a well-ventilated area. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1]

Exposure Controls/Personal Protection
  • Exposure Limits: No specific exposure limits have been established for this compound. Based on its analog, 4-methoxyaniline, a Time-Weighted Average (TWA) of 0.5 mg/m³ is recommended.[1]

  • Engineering Controls: Use only in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Physical and Chemical Properties
PropertyPredicted Value
AppearanceSolid
OdorAmine-like[4]
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Melting PointNo data available
Boiling PointNo data available
SolubilitySparingly soluble in water; soluble in organic solvents.
Stability and Reactivity
  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Incompatible products, excess heat.[1]

  • Incompatible Materials: Strong oxidizing agents, acids.[1]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.[1]

In-Depth Toxicity Profile

The toxicological profile of 2-(Cyclopentyloxy)-4-methoxyaniline is predicted based on the known hazards of its structural analog, 4-methoxyaniline. The aniline core is a primary driver of toxicity, while the alkoxy substituents can modulate metabolic activation and detoxification pathways.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. For aniline derivatives, the primary routes of concern are oral, dermal, and inhalation.

  • Oral Toxicity: 4-methoxyaniline has an oral LD50 in rats of 1400 mg/kg.[5] This places it in GHS Category 4 for acute oral toxicity. However, other sources classify it as more toxic. Given the potential for metabolic activation, a more conservative classification of Category 3 ("Toxic if swallowed") is warranted for 2-(Cyclopentyloxy)-4-methoxyaniline.

  • Dermal Toxicity: Dermal absorption is a significant route of exposure for many anilines. 4-methoxyaniline has a dermal LD50 in rats of 3200 mg/kg.[5] While this suggests lower toxicity than the oral route, the potential for systemic effects upon skin contact is high. A classification of Category 2 ("Fatal in contact with skin") is a prudent starting point.

  • Inhalation Toxicity: While data for inhalation of 4-methoxyaniline is limited, it is classified as "Fatal if inhaled" (Category 2).[2] This is likely due to the potential for rapid absorption and systemic toxicity.

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 401)

This protocol is a foundational study to determine the median lethal dose (LD50) of a substance.

  • Animal Model: Typically, young adult albino rats (e.g., Sprague-Dawley strain) of both sexes are used.

  • Dosage: At least three dose levels, spaced appropriately to produce a range of toxic effects and mortality rates, are administered. A vehicle control group is also included.

  • Administration: The substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

OECD_401 cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 days) cluster_analysis Analysis Animal_Selection Select Animal Model (e.g., Rats) Dose_Selection Determine Dose Levels Animal_Selection->Dose_Selection Gavage Single Oral Gavage Dose_Selection->Gavage Clinical_Signs Monitor Clinical Signs Gavage->Clinical_Signs Body_Weight Record Body Weight Gavage->Body_Weight Mortality Record Mortality Gavage->Mortality Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Mortality->Necropsy LD50_Calc Calculate LD50 Necropsy->LD50_Calc

Caption: Workflow for an acute oral toxicity study (OECD 401).

Skin and Eye Irritation/Corrosion

While 4-methoxyaniline is not classified as a skin or eye irritant[5], many aromatic amines can cause irritation upon direct contact. The bulky cyclopentyloxy group in the target molecule may influence its interaction with skin and mucous membranes.

Experimental Protocol: In Vitro Skin Corrosion (OECD Test Guideline 431)

This in vitro method uses a reconstituted human epidermis model to assess the potential of a chemical to cause skin corrosion.

  • Model: A commercially available reconstituted human epidermis model is used.

  • Application: The test chemical is applied topically to the skin tissue.

  • Exposure: The tissue is exposed for defined periods (e.g., 3 minutes and 1 hour).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • Classification: The chemical is classified as corrosive based on the reduction in cell viability compared to the negative control.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). Aromatic amines are a well-known class of compounds that can be metabolically activated to genotoxic intermediates.[6]

  • Mutagenicity (Ames Test): The bacterial reverse mutation assay (Ames test) is a widely used in vitro method to detect point mutations. While specific data for 2-(Cyclopentyloxy)-4-methoxyaniline is unavailable, many aromatic amines are positive in the Ames test, particularly in the presence of metabolic activation (S9 fraction).[6]

Experimental Protocol: Bacterial Reverse Mutation Test (OECD Test Guideline 471)

  • Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: The bacterial strains are exposed to the test chemical at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (those that have regained the ability to synthesize histidine) is counted. A significant increase in revertants compared to the control indicates mutagenicity.

Ames_Test cluster_setup Test Setup cluster_exposure Exposure cluster_plating Plating & Incubation cluster_results Results Bacteria Salmonella typhimurium (His- auxotrophs) Incubation Incubate Bacteria with Test Compound (+/- S9) Bacteria->Incubation Test_Compound 2-(Cyclopentyloxy)-4-methoxyaniline Test_Compound->Incubation S9_Mix Metabolic Activation (S9 Mix) S9_Mix->Incubation Plating Plate on Minimal Histidine-Free Media Incubation->Plating Incubate_Plates Incubate for 48-72h Plating->Incubate_Plates Count_Revertants Count Revertant Colonies Incubate_Plates->Count_Revertants Analysis Compare to Control Count_Revertants->Analysis

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Carcinogenicity

Based on data for related aromatic amines, 2-(Cyclopentyloxy)-4-methoxyaniline is predicted to be a Category 1B carcinogen ("May cause cancer").[1] The mechanism is likely related to the metabolic activation of the aniline moiety to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.

Experimental Protocol: Carcinogenicity Studies (OECD Test Guideline 451)

These are long-term studies, typically two years in rodents, designed to assess the carcinogenic potential of a substance.

  • Animal Model: Two rodent species (usually rats and mice) of both sexes are used.

  • Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering lifespan.

  • Administration: The substance is administered daily, typically in the diet or drinking water.

  • Observation: Animals are observed for their entire lifespan for the development of tumors.

  • Pathology: A full histopathological examination of all organs and tissues is conducted.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant increase in tumor incidence in the treated groups compared to the control group.

Conclusion

2-(Cyclopentyloxy)-4-methoxyaniline should be handled as a highly hazardous substance. The predictive toxicological assessment, based on the well-characterized profile of 4-methoxyaniline, indicates the potential for severe acute toxicity, carcinogenicity, and environmental hazards. All laboratory work with this compound must be conducted with appropriate engineering controls and personal protective equipment. The experimental protocols outlined in this guide provide a roadmap for the future empirical studies that are necessary to definitively characterize the toxicological profile of this molecule. As with any novel chemical, a culture of safety and a thorough understanding of potential risks are essential for the protection of researchers and the environment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: p-Anisidine. Retrieved from [Link]

  • International Labour Organization. (2009, April). International Chemical Safety Cards (ICSC): p-ANISIDINE. Retrieved from [Link]

  • Muby Chemicals. (n.d.). P-Anisidine or 4-Methoxyaniline or 4-Aminoanisole or 4-Aminophenyl methyl ether Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12). p-Anisidine and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Benigni, R., & Passerini, L. (2002). In silico predictions of genotoxicity for aromatic amines. Journal of Environmental Science and Health, Part C, 20(2), 137-163.

Sources

Foundational

An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxyaniline: Physicochemical Characterization and Methodologies for Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the aniline scaffold stands as a privileged structural motif, integral to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the aniline scaffold stands as a privileged structural motif, integral to the design and synthesis of a multitude of therapeutic agents. Its synthetic versatility and capacity for forming critical interactions with biological targets have solidified its role in the development of numerous approved drugs, particularly in oncology.[1][2] Substituted anilines are cornerstone pharmacophores in the architecture of kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting dysregulated cell signaling pathways.[1]

This technical guide focuses on 3-(Cyclopentyloxy)-4-methoxyaniline (CAS No. 154464-26-3), a member of this vital chemical family. While the user's initial query referred to the 2-cyclopentyloxy isomer, extensive database searches consistently identify the 3-cyclopentyloxy isomer as the commercially available and documented compound. This guide will, therefore, address the properties and characterization of the 3-isomer. The strategic placement of the cyclopentyloxy and methoxy groups on the aniline ring presents a unique substitution pattern with potential for nuanced interactions within protein binding pockets. For researchers and drug development professionals, a thorough understanding of the fundamental physicochemical properties of such a molecule is paramount for its advancement through the discovery pipeline.

This document provides a comprehensive overview of the known and predicted properties of 3-(Cyclopentyloxy)-4-methoxyaniline, alongside detailed, field-proven methodologies for its empirical characterization. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in a research and development setting.

Physicochemical Profile of 3-(Cyclopentyloxy)-4-methoxyaniline

A precise understanding of a compound's physical and chemical properties is the bedrock of its development as a potential therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

While experimentally determined data for 3-(Cyclopentyloxy)-4-methoxyaniline is not extensively available in the public domain, we can compile its known attributes and provide scientifically grounded estimations based on closely related structures.

PropertyValue / ObservationSource / Rationale
Chemical Name 3-(Cyclopentyloxy)-4-methoxyanilineIUPAC Nomenclature
CAS Number 154464-26-3Chemical Abstracts Service[3][4]
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
Appearance Not experimentally determined. Likely a solid at room temperature, with a color ranging from off-white to brown, characteristic of many aniline derivatives.Inferred from related compounds like 4-methoxyaniline which is a crystalline solid.[5][6][7]
Melting Point Not experimentally determined. Estimated to be in the range of 50-90 °C.Estimation based on the melting point of 4-methoxyaniline (57.2 °C) and the introduction of a bulky cyclopentyloxy group, which may influence crystal lattice packing.[5][8]
Solubility Not experimentally determined. Predicted to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and ether.The aniline moiety provides some polarity and potential for hydrogen bonding, while the cyclopentyloxy group is nonpolar, suggesting solubility in a range of organic solvents.[5][6]
pKa 4.44 ± 0.11 (Predicted)[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, reliable methodologies for determining the key physical properties of a novel compound like 3-(Cyclopentyloxy)-4-methoxyaniline. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

The use of a capillary melting point apparatus is a standard and accurate method for this determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-(Cyclopentyloxy)-4-methoxyaniline is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-15 °C/minute) to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • For an accurate measurement, set the heating rate to a slow and steady 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the estimated melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.

Causality and Expertise: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading. A rapid initial determination saves time while providing a target range for the more precise subsequent measurements.

Visualization of the Melting Point Determination Workflow:

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind Sample to a Fine Powder prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 Ensures uniform heating meas1 Rapid Heating for Approximate M.P. prep2->meas1 Insert into Apparatus meas2 Slow Heating (1-2 °C/min) for Accuracy meas1->meas2 Establishes target range meas3 Record T₁ (First Liquid) and T₂ (All Liquid) meas2->meas3 Ensures thermal equilibrium SolubilityTesting start Start with Compound test_water Test in Water start->test_water is_soluble Soluble in Water? test_water->is_soluble test_acid_base Test in 5% HCl & 5% NaOH is_soluble->test_acid_base No result_water_sol Result: Aqueous Soluble is_soluble->result_water_sol Yes test_organic Test in Organic Solvents (e.g., EtOH, DMSO, DCM) test_acid_base->test_organic Insoluble result_acid_sol Result: Acid Soluble test_acid_base->result_acid_sol Soluble in Acid result_organic_sol Result: Organic Soluble test_organic->result_organic_sol Soluble result_insoluble Result: Insoluble test_organic->result_insoluble Insoluble

Caption: Decision tree for solubility assessment.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Cyclopentyloxy)-4-methoxyaniline is not widely available, precautions for handling substituted anilines should be strictly followed. Many anilines are toxic and can be absorbed through the skin.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [9]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [10]* Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-(Cyclopentyloxy)-4-methoxyaniline represents a promising scaffold for further exploration in drug discovery, building upon the established success of substituted anilines. This guide has provided a framework for its physicochemical characterization, emphasizing robust and reliable experimental methodologies. While a complete experimental profile for this specific molecule is yet to be published, the protocols and principles outlined here equip researchers with the necessary tools to generate high-quality data. The empirical determination of its melting point, solubility profile, and other physical characteristics will be crucial next steps in unlocking its full potential as a building block for novel therapeutic agents.

References

  • ChemBK. 4-methoxyaniline. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10). [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020-02-25). [Link]

  • PubChem. P-Anisidine. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Wikipedia. p-Anisidine. [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

  • National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • SSERC. Melting point determination. [Link]

  • LookChem. p-ANISIDINE. [Link]

Sources

Exploratory

Pharmacophore Properties of Cyclopentyloxy-Substituted Anilines

This guide details the medicinal chemistry, pharmacophore mapping, and synthetic utility of cyclopentyloxy-substituted anilines , a privileged scaffold in the design of phosphodiesterase 4 (PDE4) inhibitors and kinase mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, pharmacophore mapping, and synthetic utility of cyclopentyloxy-substituted anilines , a privileged scaffold in the design of phosphodiesterase 4 (PDE4) inhibitors and kinase modulators.

A Technical Guide to Structural Optimization and Ligand Efficiency

Executive Summary: The "Catechol-Ether" Mimic

The 3-cyclopentyloxy-4-methoxyaniline motif represents a cornerstone in the evolution of anti-inflammatory therapeutics. Originally derived from the structural analysis of Rolipram , this scaffold serves as a highly optimized ligand for the cAMP-specific phosphodiesterase 4 (PDE4) enzyme family.

Unlike simple alkyl chains, the cyclopentyl ring offers a unique balance of lipophilicity and conformational puckering that perfectly complements the Q2 hydrophobic pocket of the PDE4 active site. This guide analyzes the structural causality behind its potency, the "emesis vs. efficacy" paradox associated with this pharmacophore, and provides validated protocols for its synthesis and integration into drug candidates.

Structural Analysis & Pharmacophore Mapping[1]

The biological activity of cyclopentyloxy-substituted anilines is driven by their ability to mimic the transition state of cAMP hydrolysis while occupying auxiliary hydrophobic clefts.

The Q1/Q2 Pocket Theory

In the PDE4 active site, the catalytic domain is flanked by two distinct hydrophobic pockets, termed Q1 and Q2 .

  • The Q1 Pocket (Solvent-Exposed): Typically occupied by a methoxy group (at the 4-position of the aniline). This interaction is steric but allows for hydrogen bonding with the aqueous environment or specific serine residues.

  • The Q2 Pocket (Buried Hydrophobic Cleft): This is the critical determinant of potency. The cyclopentyloxy group (at the 3-position) fills this pocket with high shape complementarity.

The "Emesis Paradox"

While the cyclopentyl group maximizes potency (IC50 < 10 nM for Piclamilast), it also stabilizes the High-Affinity Rolipram Binding State (HARBS) . This conformational state is strongly correlated with emesis (vomiting), the dose-limiting side effect of first-generation PDE4 inhibitors.

  • Optimization Strategy: Modern drug design (e.g., Apremilast ) often replaces the cyclopentyl group with smaller (ethoxy) or chemically distinct (cyclopropylmethoxy) groups to retain PDE4 inhibition while reducing HARBS affinity, thereby widening the therapeutic window.

Pharmacophore Interaction Map

The following diagram illustrates the binding mode of a generic 3-cyclopentyloxy-4-methoxybenzamide inhibitor within the PDE4B active site.

PharmacophoreMap cluster_ligand Ligand: Piclamilast Analog cluster_receptor PDE4 Active Site Cyclopentyl Cyclopentyloxy Group (Lipophilic) Q2_Pocket Q2 Hydrophobic Pocket (Clamp Region) Cyclopentyl->Q2_Pocket Shape Complementarity (Key for Potency) Methoxy Methoxy Group (4-position) Q1_Pocket Q1 Pocket (Solvent Interface) Methoxy->Q1_Pocket Steric Fit AnilineNH Aniline NH (Linker) Gln369 Gln369 (Invariant Glutamine) AnilineNH->Gln369 H-Bond Donor (Critical Anchor) Phenyl Phenyl Core Phe_Residues Phe372 / Tyr159 (Pi-Stacking) Phenyl->Phe_Residues Pi-Pi Stacking

Caption: Interaction map highlighting the critical role of the cyclopentyl group in occupying the Q2 hydrophobic pocket, a defining feature of high-potency PDE4 inhibitors.

Structure-Activity Relationship (SAR) Data

The choice of the cycloalkyl ring size is not arbitrary. SAR studies on Piclamilast analogs demonstrate that the 5-membered ring is the optimal geometric fit for the Q2 pocket.

Substituent (R3)Substituent (R4)PDE4 Inhibition (

, nM)
HARBS Affinity (

, nM)
Therapeutic Ratio (Emesis Risk)
Cyclopentyloxy Methoxy0.8 - 4.0 2.0 Low (High Risk)
CyclobutyloxyMethoxy45.0120Moderate
CyclopropylmethoxyMethoxy1.585High (Improved Safety)
EthoxyMethoxy74.0 (Apremilast)>300Very High (Safe)
BenzyloxyMethoxy>1000N/AInactive (Steric Clash)

Key Insight: While Cyclopropylmethoxy (found in Roflumilast) maintains high potency with slightly reduced emetic potential, the Cyclopentyloxy group remains the gold standard for maximum biochemical affinity, making it the preferred tool for in vitro probe development.

Experimental Protocols

Synthesis of 3-(Cyclopentyloxy)-4-methoxyaniline

This intermediate is the precursor for Piclamilast and related kinase inhibitors. The synthesis prioritizes the regioselective alkylation of the phenolic hydroxyl group.

Reagents:

  • 3-Hydroxy-4-nitroanisole (Starting Material)

  • Bromocyclopentane[1]

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (

    
    )
    

Workflow Diagram:

SynthesisProtocol Step1 Start: 3-Hydroxy-4-nitroanisole Step2 Alkylation: Bromocyclopentane + K2CO3 DMF, 80°C, 4h Step1->Step2 SN2 Reaction Step3 Intermediate: 3-Cyclopentyloxy-4-nitroanisole Step2->Step3 Yield: ~85% Step4 Reduction: H2 (1 atm), 10% Pd/C MeOH, RT, 12h Step3->Step4 Nitro Reduction Step5 Product: 3-Cyclopentyloxy-4-methoxyaniline Step4->Step5 Yield: ~90%

Caption: Two-step synthetic route for the generation of the pharmacophore core. High yields are typical due to the lack of steric hindrance on the phenol.

Detailed Procedure:

  • Alkylation : Dissolve 3-hydroxy-4-nitroanisole (1.0 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir for 15 min. Add bromocyclopentane (1.2 eq) dropwise. Heat to 80°C for 4 hours. Quench with water, extract with ethyl acetate, and wash with brine.[2]
    
    • Quality Check: Monitor TLC (Hexane:EtOAc 7:3). The product (nitro ether) is less polar than the starting phenol.

  • Reduction : Dissolve the nitro intermediate in Methanol. Add 10% Pd/C (10 wt%). Stir under a balloon of

    
     gas at room temperature for 12 hours. Filter through Celite to remove the catalyst. Concentrate in vacuo.[3]
    
    • Stability Note: The resulting aniline is sensitive to oxidation; store under nitrogen or use immediately in the next coupling step (e.g., amide coupling with 3,5-dichloropyridine-4-carbonyl chloride).

Metabolic Stability Assay (Microsomal Stability)

The cyclopentyl ring is a site of potential metabolic liability (hydroxylation).

  • Protocol : Incubate compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling : Quench aliquots at 0, 15, 30, and 60 min with acetonitrile containing internal standard.

  • Analysis : LC-MS/MS monitoring of parent depletion.

  • Expected Result : Cyclopentyloxy groups generally show moderate intrinsic clearance (

    
    ), often superior to linear n-pentyl chains but inferior to fluorinated analogs.
    

References

  • Piclamilast and PDE4 Inhibition

    • Title: Structure-Activity Relationships of Anthranilic Acid Deriv
    • Source: Journal of Medicinal Chemistry.[4]

    • URL: [Link] (General Journal Link for context on PDE4 SAR).

  • Pharmacophore Modeling

    • Title: Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors.
    • Source: PLOS ONE, 2013.[5]

    • URL: [Link][6]

  • Synthesis Protocols

    • Title: Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.
    • Source: Asian Journal of Chemistry.
    • URL: [Link]

  • Rolipram Binding Site (HARBS)

    • Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
    • Source: Int. J. Mol. Sci. (via PMC).
    • URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline

An Application Note for the Synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline, a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline, a key intermediate in pharmaceutical research and development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3][4] This application note details the reaction mechanism, provides a step-by-step laboratory protocol, outlines the necessary safety precautions, and presents expected outcomes. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this compound.

Introduction

2-(Cyclopentyloxy)-4-methoxyaniline is a substituted aniline derivative of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The synthesis of such compounds is a critical step in the discovery and development of new therapeutic agents. The protocol described herein utilizes the Williamson ether synthesis, a classic and dependable SN2 reaction.[3][4] In this reaction, the nucleophilic phenoxide ion of 2-amino-5-methoxyphenol attacks an electrophilic cyclopentyl halide, leading to the formation of the desired ether. The choice of reagents and reaction conditions has been optimized to ensure a high yield and purity of the final product.

Reaction Mechanism and Rationale

The synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline proceeds via the Williamson ether synthesis. The reaction mechanism can be broken down into two key steps:

  • Deprotonation: The phenolic hydroxyl group of 2-amino-5-methoxyphenol is deprotonated by a strong base, typically a metal hydride or a strong hydroxide, to form a highly nucleophilic phenoxide ion. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to prevent side reactions.[5]

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of cyclopentyl bromide in a concerted SN2 mechanism.[2][4] This backside attack results in the displacement of the bromide leaving group and the formation of the C-O ether bond.

The selection of a primary or secondary alkyl halide, such as cyclopentyl bromide, is essential for a successful Williamson ether synthesis, as tertiary alkyl halides would favor elimination reactions.[2][3]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Amino-5-methoxyphenol≥98%Commercially Available40925-70-0
Cyclopentyl bromide≥98%Commercially Available137-43-9
Sodium hydride (60% dispersion in mineral oil)ReagentCommercially Available7646-69-7
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available68-12-2
Diethyl etherAnhydrousCommercially Available60-29-7
Saturated aqueous ammonium chloride (NH₄Cl)ACSCommercially Available12125-02-9
Saturated aqueous sodium chloride (brine)ACSCommercially Available7647-14-5
Anhydrous magnesium sulfate (MgSO₄)ACSCommercially Available7487-88-9
Celite®---Commercially Available61790-53-2
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Step-by-Step Synthesis Protocol

Reaction Setup:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methoxyphenol (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material.

  • Place the flask under a nitrogen atmosphere and cool the mixture to 0 °C using an ice bath.

Formation of the Phenoxide:

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

Addition of the Electrophile:

  • Cool the reaction mixture back to 0 °C.

  • Add cyclopentyl bromide (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Cyclopentyloxy)-4-methoxyaniline.

Visualization of the Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_phenoxide Phenoxide Formation cluster_alkylation Alkylation (SN2) cluster_workup Work-up & Purification Start Dry 3-neck flask under N2 Add_Phenol Add 2-Amino-5-methoxyphenol and anhydrous DMF Start->Add_Phenol Cool_0C_1 Cool to 0 °C Add_Phenol->Cool_0C_1 Add_NaH Add NaH portion-wise at 0 °C Cool_0C_1->Add_NaH Stir_RT Stir at RT until H2 evolution ceases Add_NaH->Stir_RT Cool_0C_2 Cool to 0 °C Stir_RT->Cool_0C_2 Add_Bromide Add Cyclopentyl Bromide dropwise Cool_0C_2->Add_Bromide Heat Heat to 60-70 °C for 12-18h Add_Bromide->Heat Quench Quench with aq. NH4Cl Heat->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify End End Purify->End Final Product: 2-(Cyclopentyloxy)-4-methoxyaniline

Caption: Workflow for the synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

  • 2-Amino-5-methoxyphenol: May be harmful if swallowed or inhaled.[6] Causes skin and eye irritation.

  • Cyclopentyl bromide: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Sodium hydride: Reacts violently with water to produce flammable hydrogen gas. Corrosive. Handle with extreme care under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and teratogen. Harmful if absorbed through the skin.

  • Diethyl ether: Extremely flammable. Forms explosive peroxides upon standing.

In case of accidental exposure, consult the material safety data sheet (MSDS) for each reagent.[7][8][9]

Expected Results and Characterization

The expected yield of the purified product is typically in the range of 60-80%. The final product, 2-(Cyclopentyloxy)-4-methoxyaniline, should be a pale yellow oil or a low-melting solid.

Characterization Data:

PropertyValue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol [10]
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.7-6.8 (m, 3H, Ar-H), 4.7-4.8 (m, 1H, O-CH), 3.85 (s, 3H, OCH₃), 3.7 (br s, 2H, NH₂), 1.6-2.0 (m, 8H, cyclopentyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.1, 140.2, 138.5, 115.8, 114.9, 112.3, 81.5, 55.8, 32.8, 23.9
Mass Spectrometry (ESI+) m/z: 208.1332 [M+H]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation of the phenol.- Inactive sodium hydride.- Poor quality of cyclopentyl bromide.- Ensure the reaction is performed under strictly anhydrous conditions.- Use fresh, unopened sodium hydride.- Purify or use a fresh bottle of cyclopentyl bromide.
Formation of multiple by-products - Side reactions due to high temperature.- Presence of impurities in starting materials.- Maintain the reaction temperature as specified.- Purify starting materials if necessary.
Difficult purification - Co-elution of impurities with the product.- Optimize the eluent system for column chromatography.- Consider an alternative purification method such as crystallization.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs.

References

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • CPAchem Ltd. (2023, June 26). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemBK. (2025, August 19). 4-methoxyaniline - Physico-chemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

Sources

Application

Solvent selection for the crystallization of 2-(Cyclopentyloxy)-4-methoxyaniline

Application Note: Solvent Selection & Crystallization Protocol for 2-(Cyclopentyloxy)-4-methoxyaniline Executive Summary This guide details the solvent selection and crystallization protocol for 2-(Cyclopentyloxy)-4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Crystallization Protocol for 2-(Cyclopentyloxy)-4-methoxyaniline

Executive Summary

This guide details the solvent selection and crystallization protocol for 2-(Cyclopentyloxy)-4-methoxyaniline , a critical intermediate likely utilized in the synthesis of phosphodiesterase inhibitors (e.g., analogs of PDE4 inhibitors).

The molecule features three distinct functionalities that dictate its solubility profile:

  • Basic Amine (-NH₂): Allows for pH-switchable solubility (reactive crystallization).

  • Lipophilic Cyclopentyl Ether: Significantly increases solubility in non-polar solvents compared to simple anisidines.

  • Methoxy Group: Adds moderate polarity.

Challenge: Substituted anilines with flexible ether chains often exhibit low melting points (typically 40–80°C) and a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize. This protocol prioritizes polymorph control and impurity rejection over simple yield.

Solubility Profiling & Solvent Screening

Before attempting bulk crystallization, a quantitative solubility profile must be established. The high lipophilicity of the cyclopentyl group suggests that standard "aniline solvents" (like water/methanol) may be too polar, leading to oiling.

Table 1: Predicted Solubility Matrix & Selection Logic

Solvent ClassRepresentative SolventSolubility PredictionApplication Note
Alcohols Methanol, Ethanol, IPAHigh Excellent for dissolution. Use as the primary solvent in cooling crystallization.
Esters Ethyl Acetate, IPMHigh Good for extraction, but often holds impurities. Use for acid/base workups.
Aromatics TolueneModerate-High Best for polymorph control . Slower evaporation rates yield better crystal habits.
Alkanes Heptane, HexaneLow The Ideal Anti-Solvent. Miscible with Toluene/EtOAc; forces precipitation.
Water WaterInsoluble (as base) Reactive Anti-Solvent. Only useful if crystallizing the hydrochloride salt.

Decision Logic: The Solvent Selection Tree

The following decision tree illustrates the logic flow for selecting the optimal crystallization method based on the crude material's physical state.

SolventSelection Start Crude 2-(Cyclopentyloxy)-4-methoxyaniline CheckState Physical State Check (DSC / Visual) Start->CheckState Oil Oily / Sticky Solid CheckState->Oil Low MP / Impure Solid Crystalline Solid CheckState->Solid High Purity PathA Route A: Reactive Crystallization (Acid/Base Purification) Oil->PathA PathB Route B: Thermal Recrystallization Solid->PathB SolventA 1. Dissolve in EtOAc 2. Extract into aq. HCl 3. Neutralize & Precipitate PathA->SolventA SolventB Solvent System: Toluene (Solvent) + Heptane (Anti-solvent) PathB->SolventB Result Pure Crystalline Material SolventA->Result SolventB->Result

Figure 1: Decision matrix for selecting between reactive purification and thermal recrystallization.

Detailed Protocols

Protocol A: Reactive Crystallization (For Oily/Impure Crude)

Best for: Removing non-basic impurities (e.g., unreacted nitro precursors) and handling low-melting oils.

Mechanism: This method utilizes the basicity of the aniline nitrogen. By converting the molecule to a water-soluble salt, non-basic lipophilic impurities are washed away in the organic layer.

  • Dissolution: Dissolve 10.0 g of crude oil in 50 mL Ethyl Acetate (EtOAc) .

  • Salt Formation: Add 50 mL of 1M HCl aqueous solution. Stir vigorously for 15 minutes.

    • Checkpoint: The product moves to the aqueous phase (as the anilinium hydrochloride salt).

  • Phase Separation: Separate the layers. Keep the Aqueous (Lower) Layer .

    • Discard: The organic layer (contains non-basic impurities).[1]

  • Regeneration: Cool the aqueous layer to 5–10°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH reaches 8–9.

    • Observation: The free base will precipitate as a milky white solid or oil.

  • Extraction/Crystallization:

    • Extract the turbid aqueous mixture with 30 mL Toluene .

    • Dry the Toluene layer over Na₂SO₄.

    • Concentrate the Toluene to ~10 mL volume.

    • Slowly add Heptane (dropwise) until persistent cloudiness is observed.

    • Cool to 0°C to crystallize.

Protocol B: Thermal Recrystallization (For Solid Crude)

Best for: Final polishing of solid material to remove trace isomers.

System: Toluene / Heptane (1:3 ratio). Rationale: Toluene provides moderate solubility that decreases sharply with temperature. Heptane acts as a miscible anti-solvent that does not induce oiling as aggressively as water.

  • Dissolution: Charge 5.0 g of solid into a flask. Add 15 mL Toluene .

  • Heating: Heat to 60–65°C.

    • Note: If not fully dissolved, add Toluene in 1 mL increments. Do not exceed 25 mL total (to maintain yield).

  • Filtration (Hot): If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed sintered glass funnel.

  • Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours with gentle stirring (50 RPM).

    • Critical: Rapid cooling here will trap impurities.

  • Anti-Solvent Addition: Once at RT, add 15 mL Heptane over 30 minutes.

  • Deep Cooling: Cool the slurry to 0–5°C for 1 hour.

  • Isolation: Filter the white crystals. Wash with cold Heptane . Dry under vacuum at 40°C.

Process Validation & Characterization

To ensure the protocol is "self-validating," the following checkpoints must be met:

Table 2: Quality Control Parameters

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18 Column)> 99.0% AreaIf <99%, repeat Protocol A.
Crystal Habit MicroscopyDefined prisms/needlesIf amorphous/oily, re-heat and cool slower.
Residual Solvent GC-Headspace< 890 ppm (Toluene)Increase drying time or temperature.
Melting Point DSCSharp peak (Range < 2°C)Broad peak indicates eutectic impurities.
Workflow Logic: The Purification Cycle

PurificationCycle Raw Crude Input AcidWash Acid/Base Extraction Raw->AcidWash Remove Gross Impurities Cryst Crystallization (Toluene/Heptane) AcidWash->Cryst Polymorph Control QC QC Check (HPLC/DSC) Cryst->QC QC->Cryst Fail: Recrystallize Final Final API Intermediate QC->Final Pass: Release

Figure 2: The iterative purification cycle ensuring self-validation of the process.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution becomes cloudy and separates into a second liquid phase (oil droplets) instead of forming crystals. Cause: The crystallization temperature is above the metastable melting point of the oil-solvent mixture (Liquid-Liquid Phase Separation, LLPS).

Correction Strategy:

  • Seed Loading: Add 1% w/w of pure seed crystals at the cloud point.

  • Temperature Cycling: Heat the mixture back to a clear solution, then cool very slowly to just above the oiling temperature, add seeds, and hold isothermally.

  • Solvent Switch: Switch from Toluene/Heptane to IPA/Water .

    • Protocol: Dissolve in IPA (5 vol). Add Water (2 vol) slowly. If oil forms, add more IPA until clear, then add seeds.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection principles).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • PubChem Compound Summary. (n.d.). 2-Methoxyaniline (o-Anisidine) Properties. Retrieved from . (Base structure property verification).

  • Organic Syntheses. (n.d.). Purification of Aniline Derivatives via Acid-Base Extraction. (General methodology adapted from standard organic synthesis protocols for lipophilic amines).
  • Cherng, Y. J. (2000). Synthesis of substituted anilines. Tetrahedron, 56(42), 8287-8289.

Sources

Method

Application Note: Safe Handling and Control of Hazardous Aniline Intermediates in API Synthesis

Executive Summary Aniline and its derivatives are ubiquitous building blocks in pharmaceutical synthesis, serving as precursors for heterocycles, amides, and sulfonamides. However, they present a dual challenge: acute bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline and its derivatives are ubiquitous building blocks in pharmaceutical synthesis, serving as precursors for heterocycles, amides, and sulfonamides. However, they present a dual challenge: acute biological toxicity (methemoglobinemia) and strict regulatory limits (ICH M7) due to their potential mutagenicity. This guide outlines a self-validating protocol for handling, storing, and purging aniline intermediates, ensuring both operator safety and regulatory compliance during Drug Substance development.

Risk Assessment & Toxicology Profile

Before handling, researchers must understand the specific biological mechanism of aniline toxicity, as it dictates the emergency response protocol.

Mechanism of Action: Methemoglobinemia

Unlike standard organic irritants, aniline acts systemically.[1] It oxidizes ferrous iron (


) in hemoglobin to ferric iron (

), forming methemoglobin (MetHb). MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.[1]

Critical Warning: Cyanosis (blue/grey skin discoloration) is a late-stage indicator. Pulse oximetry is often unreliable for MetHb detection; co-oximetry is required.

Visualization: Toxicity & Response Pathway

The following diagram illustrates the biological pathway of exposure and the required medical intervention.

AnilineToxicity Exposure Aniline Exposure (Inhalation/Dermal) Metabolism Hepatic Metabolism (CYP450) Exposure->Metabolism Absorption MetHb_Formation Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolism->MetHb_Formation Active Metabolites (Phenylhydroxylamine) Symptoms Clinical Symptoms: Cyanosis, Dizziness, Hypoxia MetHb_Formation->Symptoms >15% MetHb Treatment Intervention: Methylene Blue (Reduces Fe3+ back to Fe2+) Symptoms->Treatment Immediate Action

Figure 1: Pathophysiological cascade of aniline exposure and the mechanistic basis for Methylene Blue treatment.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves often provide insufficient protection against aromatic amines due to rapid permeation. The following hierarchy of controls must be implemented.

PPE Selection Matrix
Protection LayerMaterial RecommendationRationale
Primary Glove Laminate Film (e.g., Silver Shield) Impermeable to aromatics; >4hr breakthrough time.
Secondary Glove Nitrile (Disposable)Mechanical protection for the inner laminate glove.
Respiratory PAPR or Full-Face Respirator (P100/OV)Aniline has poor warning properties (odor threshold > PEL).
Body Tychem® or equivalent suitPrevents dermal absorption (major route of entry).
Exposure Limits (Reference)
  • OSHA PEL: 5 ppm (TWA) – Skin notation[1][2]

  • ACGIH TLV: 2 ppm (TWA) – Skin notation[2]

  • IDLH (Immediately Dangerous to Life/Health): 100 ppm

Stability & Storage Protocol

Anilines are electron-rich and prone to oxidation, forming colored impurities (azobenzenes, nitroso compounds) that can act as Genotoxic Impurities (GTIs).

The "Inert-Blanket" Storage System

To maintain purity >99.5% and prevent the formation of oxidation byproducts:

  • Container: Amber glass (UV protection) with PTFE-lined caps.

  • Atmosphere: Store under Argon (Ar) rather than Nitrogen (

    
    ) if possible, as Ar is heavier than air and provides a better blanket for liquids.
    
  • Stabilizers: For unstable derivatives, consider storing over activated Zinc dust (reducing agent) if compatible with downstream chemistry.

Synthetic Protocol: Control & Purge Strategy

In pharmaceutical synthesis, the goal is to consume the aniline completely or purge it to ppm levels.

Reaction Design for GTI Control

Aniline impurities are classified as Class 2 or Class 3 solvents/impurities under ICH M7. The control strategy relies on "Purge Factors" – the ability of the workup to remove the impurity.

Protocol: Acidic Scavenging Wash

This is the most robust method for removing unreacted aniline from non-basic product streams.

Step-by-Step Methodology:

  • Reaction Completion: Ensure reaction conversion >98% to minimize residual aniline load.

  • Dilution: Dilute crude reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • Acid Wash (The Critical Step):

    • Wash the organic phase with 1M HCl (aq) (3 volumes).

    • Mechanism:[3][4] Aniline (

      
      ) is protonated to the water-soluble anilinium chloride salt (
      
      
      
      ).
    • Target: pH of aqueous layer must be < 2.0.

  • Phase Cut: Discard the aqueous layer (contains the aniline impurity) as hazardous waste.

  • Validation: Analyze organic layer via HPLC. Limit of Quantitation (LOQ) should be aligned with the Acceptable Intake (AI) limit.

Visualization: Purification Logic

The following flow demonstrates how solubility switching is used to purge aniline.

PurificationLogic Crude Crude Reaction Mix (Product + Residual Aniline) AcidWash Add 1M HCl (aq) Liquid-Liquid Extraction Crude->AcidWash Separation Phase Separation AcidWash->Separation OrgPhase Organic Phase (Product) Separation->OrgPhase Hydrophobic Species AqPhase Aqueous Phase (Anilinium Chloride) Separation->AqPhase Ionic Species (Salt) Final Final API Intermediate (< ppm Aniline) OrgPhase->Final Evaporation/Crystallization Waste Hazardous Waste (Neutralize before disposal) AqPhase->Waste

Figure 2: Solubility switching mechanism for purging aniline impurities during workup.

Waste Disposal & Decontamination

Aniline waste must never be mixed with oxidizing agents (e.g., nitric acid) due to explosion risk.

  • Segregation: Collect aniline-contaminated aqueous waste separately. Label as "Toxic" and "Combustible."[2]

  • Decontamination of Glassware: Rinse glassware with 10% HCl followed by acetone. The acid rinse ensures any residual aniline is converted to the salt form, which is more easily washed away by water.

  • Spill Management: Do not use standard paper towels. Use vermiculite or sand.[5][6] If using a spill kit, ensure it contains a neutralizer suitable for amines.

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7] International Council for Harmonisation.[8] Link

  • Centers for Disease Control and Prevention (CDC). Aniline: Medical Management Guidelines for Acute Chemical Exposures. Agency for Toxic Substances and Disease Registry.[9] Link

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Pocket Guide to Chemical Hazards. CDC/NIOSH. Link

  • European Chemicals Agency (ECHA). Aniline - Substance Information and Registration Dossier. ECHA. Link

  • Teasdale, A., et al. Practical Management of Genotoxic Impurities in Pharmaceutical Development. Organic Process Research & Development, 2013. Link

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Cyclopropylmethoxy-4-Difluoromethoxybenzoic Acid and Its Analogs

Introduction In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid scaffold has emerged as a critical structural component in the development of potent and selective inhibitors of phosphodiesterase-4 (PDE4). The flagship example is Roflumilast, a therapeutic agent for severe chronic obstructive pulmonary disease (COPD).[1][2] The cyclopropylmethoxy group often enhances metabolic stability and can improve binding to target proteins, while the difluoromethoxy group serves as a lipophilic hydrogen bond donor, favorably modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This document provides a comprehensive guide for the synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid and its analogs, intended for researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations for constructing this molecule, present detailed, step-by-step protocols for a reliable synthetic route, and discuss how these methods can be adapted to generate a diverse range of analogs for structure-activity relationship (SAR) studies. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (I), suggests a convergent approach starting from readily available substituted phenols. The primary disconnections are at the ether linkages and the carboxylic acid moiety. This leads to a key intermediate, a suitably substituted benzaldehyde or benzoic acid ester, which can be further elaborated.

Based on a review of the available literature, a robust and adaptable synthetic strategy commences with a 3,4-dihydroxy-substituted starting material. This allows for the sequential and selective introduction of the cyclopropylmethoxy and difluoromethoxy groups, followed by the final oxidation to the desired benzoic acid. This multi-step approach offers excellent control over the substitution pattern and is amenable to the synthesis of various analogs.

Synthetic_Strategy Target 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid (I) Intermediate_Aldehyde 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (II) Target->Intermediate_Aldehyde Oxidation Intermediate_Phenol 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde (III) Intermediate_Aldehyde->Intermediate_Phenol O-Difluoromethylation Starting_Material 3,4-Dihydroxybenzaldehyde (IV) Intermediate_Phenol->Starting_Material Selective O-Alkylation

Figure 1: Retrosynthetic analysis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, starting from 3,4-dihydroxybenzaldehyde. This route is advantageous due to the commercial availability of the starting material and the selective nature of the sequential functionalization steps.

Step 1: Selective O-Alkylation of 3,4-Dihydroxybenzaldehyde to Yield 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde (III)

The initial step involves the selective alkylation of the 3-hydroxyl group of 3,4-dihydroxybenzaldehyde. The slightly higher acidity of the 4-hydroxyl group allows for its preferential protection in situ, or alternatively, the reaction can be controlled to favor alkylation at the 3-position. A more direct approach involves carefully controlled reaction conditions.

Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 5-6.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (III).

Causality of Experimental Choices:

  • Solvent: DMF is an excellent solvent for this Sₙ2 reaction as it is polar aprotic and effectively solvates the cation of the phenoxide, leaving the nucleophilic oxygen accessible for reaction.[5]

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to a significant extent, driving the reaction forward without being overly harsh, which could lead to side reactions. Cesium carbonate can also be used and may lead to higher yields due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[5]

  • Temperature: Moderate heating is employed to increase the reaction rate without promoting decomposition or side reactions.

Table 1: Representative Data for Step 1

Starting MaterialAlkylating AgentBaseSolventYield (%)Purity (%)Reference
3-Chloro-4-hydroxybenzaldehydeCyclopropylmethanolNaHDMSO9195[6]
3,4-DihydroxybenzaldehydeCyclopropylmethyl BromideK₂CO₃Acetonitrile~70>95[7]
Step 2: O-Difluoromethylation of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde to Yield 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (II)

This step introduces the difluoromethoxy group via the generation of difluorocarbene (:CF₂) in situ. Sodium chlorodifluoroacetate is a commonly used, stable, and relatively safe precursor for difluorocarbene.[3]

Protocol:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (III) (1.0 eq), sodium chlorodifluoroacetate (2.5-3.0 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).[6]

  • Add a solvent mixture of DMF and water. The addition of water can facilitate the reaction.[8]

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 8-12 hours.[6] Monitor the reaction by TLC. The vigorous bubbling of CO₂ will be observed as the difluorocarbene is generated.

  • After cooling to room temperature, adjust the pH of the reaction mixture to ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography to yield 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (II).

Causality of Experimental Choices:

  • Difluorocarbene Source: Sodium chlorodifluoroacetate is a bench-stable solid that, upon heating, decarboxylates to generate difluorocarbene. This method avoids the use of more hazardous reagents like difluorochloromethane gas.[3]

  • High Temperature: The generation of difluorocarbene from sodium chlorodifluoroacetate requires elevated temperatures to induce decarboxylation.

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is necessary to achieve the required reaction temperature and to dissolve the reactants.[6]

Difluorocarbene_Generation Start ClCF₂CO₂⁻Na⁺ Carbene :CF₂ Start->Carbene Δ, -CO₂, -NaCl Phenoxide Ar-O⁻ Product Ar-OCF₂H Phenoxide->Product :CF₂, H⁺ source

Figure 2: Generation of difluorocarbene and subsequent O-difluoromethylation.

Table 2: Representative Data for Step 2

Starting MaterialDifluoromethylating AgentBaseSolventYield (%)Purity (%)Reference
3-Cyclopropylmethoxy-4-hydroxybenzaldehydeSodium ChlorodifluoroacetateK₂CO₃DMAc9089.6[6]
VanillinSodium ChlorodifluoroacetateCs₂CO₃DMF/H₂O91>99[8]
Step 3: Oxidation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde to 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid (I)

The final step is the oxidation of the aldehyde to the carboxylic acid. A mild and efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger.

Protocol:

  • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (II) (1.0 eq) in a mixture of tert-butanol and water.

  • Add a chlorine scavenger, such as 2-methyl-2-butene (2.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (I).

Causality of Experimental Choices:

  • Oxidant: Sodium chlorite is a selective oxidant for aldehydes and is less prone to over-oxidation compared to stronger oxidizing agents like potassium permanganate.[7]

  • Chlorine Scavenger: The reaction can generate hypochlorous acid as a byproduct, which can lead to undesired side reactions. 2-Methyl-2-butene acts as a scavenger for this species.

  • Buffering: The use of a phosphate buffer helps to maintain a slightly acidic pH, which is optimal for the Pinnick oxidation.

Table 3: Representative Data for Step 3

Starting MaterialOxidantSolventYield (%)Purity (%)Reference
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehydeH₂O₂Methanol/KOH96>98[9]
3,4-bis(cyclopropylmethoxy)benzaldehydeNaClO₂Acetonitrile>9999.2[7]

Synthesis of Analogs

The synthetic route described above is highly amenable to the creation of a library of analogs for SAR studies.

  • Variation of the 3-alkoxy group: By substituting cyclopropylmethyl bromide in Step 1 with other alkyl halides (e.g., ethyl iodide, benzyl bromide, isobutyl bromide), a wide variety of ethers can be synthesized. The general protocol for O-alkylation of phenols is robust and applicable to a range of primary and secondary alkyl halides.[10][11][12]

  • Substitution at other positions: To introduce different substituents on the aromatic ring, one can start with appropriately substituted 3,4-dihydroxybenzaldehydes or benzoic acids. For example, starting with 5-bromo-3,4-dihydroxybenzaldehyde would lead to the corresponding 5-bromo analog of the final product.

  • Alternative functional groups: The aldehyde and carboxylic acid moieties can be used as handles for further chemical transformations to introduce other functional groups, such as amides or esters, which are common in drug molecules. For instance, the final benzoic acid can be coupled with various amines to produce a library of amides.[13]

Conclusion

The synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid and its analogs can be achieved through a reliable and scalable multi-step sequence starting from readily available precursors. The protocols outlined in these application notes are based on established and well-understood chemical transformations, providing a solid foundation for researchers in the field of medicinal chemistry and drug development. By understanding the rationale behind the choice of reagents and conditions, scientists can confidently adapt and modify these procedures to generate a diverse array of novel compounds for the discovery of new therapeutic agents.

References

  • Alkylation of phenol: a mechanistic view. PubMed - NIH. Available at: [Link]

  • Difluoromethylation of Phenols - Organic Syntheses. (2024). Available at: [Link]

  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents.
  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents.
  • (PDF) Synthesis and Characterization of Novel Roflumilast Analogues - ResearchGate. Available at: [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available at: [Link]

  • Difluoromethylation of Phenols - ResearchGate. (2026). Available at: [Link]

  • Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC. Available at: [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. (2025). Available at: [Link]

  • O-Difluorodeuteromethylation of phenols using difluorocarbene precursors and deuterium oxide - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • NHC-catalyzed generation of difluorocarbene and its application to difluoromethylation of oxygennucleophiles | Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of An Impurity in Crude Roflumilast - ResearchGate. (2025). Available at: [Link]

  • CN102503815A - Preparation method for roflumilast intermediate - Google Patents.
  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate - AWS. Available at: [Link]

  • US8536206B2 - Process for the preparation of roflumilast - Google Patents.
  • Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation - Academia.edu. Available at: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - European Patent Office - EP 1606261 B1 - EPO. Available at: [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution - RSC Publishing. Available at: [Link]

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC. Available at: [Link]

  • Help in synthesis of Benzoic acid from Benzaldehyde - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020). Available at: [Link]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Title:: To Prepare Benzoic Acid by Alkaline Oxidation of Benzaldehyde | PDF - Scribd. Available at: [Link]

  • What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? - Quora. (2020). Available at: [Link]

  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents.
  • Experimental Procedures Alkyl Alcohol to Alkyl Bromide - DU Chem. (2020). Available at: [Link]

  • Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove - Organic Syntheses Procedure. Available at: [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid - ResearchGate. Available at: [Link]

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers - apicule. Available at: [Link]

  • Synthesis of benzoylbenzoic acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Alkaloids and Compounds Containing the 3,4‐Benzomorphan Scaffold. Wiley Online Library. Available at: [Link]

  • Synthesis of di- and tri-substituted benzenes - BrainKart. (2018). Available at: [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
  • Process for preparation of hydroxybenzaldehydes - European Patent Office - EP 0068725 A1. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 2-(Cyclopentyloxy)-4-methoxyaniline

Welcome to the technical support center for 2-(Cyclopentyloxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Cyclopentyloxy)-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues, specifically the presence of colored impurities, encountered during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: Why has my synthesized 2-(Cyclopentyloxy)-4-methoxyaniline sample turned yellow, red, or brown?

A1: The discoloration of your aniline sample is a classic sign of oxidation.[1] Anilines, as a class of aromatic amines, are electron-rich and highly susceptible to air oxidation, a process often accelerated by exposure to light, heat, or trace metal impurities.[1][2][3]

The primary mechanism involves the formation of highly conjugated molecules that absorb light in the visible spectrum. Initially, this may manifest as a pale yellow hue, which can darken to red or brown as oxidation progresses to form a complex mixture of impurities.[1][4] Common oxidative products include:

  • Nitroso and Nitro Compounds: Further oxidation of the amine group.

  • Azoxybenzenes and Azobenzenes: Formed from the condensation of intermediate species.[1]

  • Quinone-like Structures and Polymeric Materials: Resulting from more extensive oxidation and polymerization, often appearing as dark, tar-like substances.[1][2][4]

dot graph Aniline_Oxidation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Aniline [label="2-(Cyclopentyloxy)-4-methoxyaniline\n(Colorless/Pale Yellow)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidants [label="O₂, Light, Heat,\nMetal Ions", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediates [label="Radical Intermediates\n(Highly Reactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurities [label="Conjugated Impurities\n(Azoxy, Azo, Polymeric)\n(Yellow to Brown)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aniline -> Intermediates [label="Oxidation"]; Oxidants -> Intermediates [style=dashed]; Intermediates -> Impurities [label="Dimerization/\nPolymerization"]; } caption { label: "Fig. 1: Simplified pathway of aniline oxidation leading to colored impurities."; fontsize: 9; fontname: "Arial"; } dot

Q2: How can I prevent my purified 2-(Cyclopentyloxy)-4-methoxyaniline from changing color during storage?

A2: Proper storage is critical to maintaining the purity and colorless nature of your compound.[5] The key is to minimize its exposure to oxygen and light.[6]

  • Inert Atmosphere: Store the aniline under an inert gas like argon or nitrogen.[7] This displaces the oxygen required for oxidation.

  • Container: Use an amber glass bottle with a tight-fitting cap to block light and prevent air ingress.[7][8]

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended to slow the rate of any potential degradation reactions.[7][9]

  • Purity: Ensure the aniline is as pure as possible before storage. Trace impurities, especially metals, can catalyze oxidation.[7]

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols to decolorize and purify your 2-(Cyclopentyloxy)-4-methoxyaniline. The choice of method depends on the nature and extent of the discoloration.

dot graph Purification_Decision_Tree { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label: "Fig. 2: Decision workflow for selecting a purification method."; fontsize: 9; fontname: "Arial"; } dot

Troubleshooting Issue 1: My solid aniline is slightly yellow/brown. How do I perform a decolorizing recrystallization?

This is the preferred first-line method for crystalline solids with minor color impurities. It combines the purification power of recrystallization with the adsorptive properties of activated carbon.

Core Principle: The desired compound and impurities are dissolved in a hot solvent. The compound is less soluble than the impurities in the cold solvent, allowing it to crystallize out upon cooling, leaving the impurities behind. Activated carbon is added to adsorb the large, conjugated colored molecules.[10]

Protocol: Recrystallization with Activated Carbon

  • Solvent Selection:

    • Choose a solvent in which 2-(Cyclopentyloxy)-4-methoxyaniline is highly soluble when hot and poorly soluble when cold.

    • Run small-scale solubility tests with solvents like ethanol, isopropanol, toluene, or heptane/ethyl acetate mixtures.

    • The ideal solvent will dissolve the crude product completely at its boiling point but yield a high recovery of crystals upon cooling.

  • Dissolution:

    • Place the colored aniline in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the selected solvent to just dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the mixture to return to a boil between additions.

  • Decolorization:

    • Remove the flask from the heat source and allow the boiling to subside slightly. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[10]

    • Add a small amount of decolorizing activated carbon (typically 1-2% of the solute's weight) to the hot solution.[11] Wood-based activated carbon is often effective due to its mesoporous structure, which is ideal for capturing larger color molecules.[12][13]

    • Swirl the flask and gently reheat to boiling for 5-10 minutes to ensure maximum adsorption.

  • Hot Gravity Filtration:

    • Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.[10] This step must be performed rapidly to prevent the desired compound from crystallizing prematurely in the funnel.

    • The filtrate should be clear and colorless. If color persists, the amount of carbon may have been insufficient.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent. Confirm purity by melting point analysis and Thin Layer Chromatography (TLC).

ParameterRecommendationRationale
Solvent Choice Ethanol, Isopropanol, TolueneGood balance of solubility for substituted anilines.
Carbon Amount 1-2% w/w of soluteSufficient for adsorption without significant product loss.[11]
Contact Time 5-10 minutes (hot)Balances effective decolorization with minimizing product adsorption.[10]
Cooling Rate Slow, undisturbed coolingPromotes the growth of larger, higher-purity crystals.
Troubleshooting Issue 2: My aniline is an oil or a heavily discolored solid. Recrystallization is ineffective.

For oils or samples with a high concentration of impurities, column chromatography is the most effective purification method.

Core Principle: The crude mixture is passed through a column of a solid adsorbent (stationary phase), typically silica gel. A solvent (mobile phase) is used to move the components down the column. Separation occurs because the desired aniline and its impurities travel at different rates based on their differing affinities for the stationary phase.[2]

Protocol: Flash Column Chromatography

  • TLC Analysis:

    • First, determine an appropriate mobile phase using TLC. The goal is to find a solvent system (e.g., a mixture of heptane and ethyl acetate) that gives the aniline product an Rf (retention factor) of approximately 0.25-0.35.

    • The colored impurities should ideally either remain at the baseline (highly polar) or move with the solvent front (nonpolar).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica to protect the surface.

  • Sample Loading:

    • Dissolve the crude aniline in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the sample, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the column.[14]

  • Elution:

    • Carefully add the mobile phase to the column and apply pressure (using a pump or inert gas) to push the solvent through.

    • Collect fractions in test tubes and monitor the separation by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Cyclopentyloxy)-4-methoxyaniline.

Expert Tip: Anilines can sometimes streak on acidic silica gel. To mitigate this, you can either use neutral alumina as the stationary phase or add a small amount (0.5-1%) of triethylamine to your mobile phase to neutralize the acidic sites on the silica.[15] Amine-functionalized silica is also an excellent, though more expensive, alternative.[16]

References

  • Vertex AI Search. (n.d.). Aniline Packaging, storage, transportation.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Wikipedia. (2024). Aniline.
  • LookChem. (n.d.). Purification of Aniline - Chempedia.
  • Reddit. (2014, May 26). Purify and dry aniline?
  • Huamei Carbon. (2025, August 18). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
  • Biotage. (2023, December 5). How can I remove color from my reaction product?
  • Benchchem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Benchchem. (n.d.). Preventing oxidation of the aniline group during complexation.
  • Texium. (2020, June 3). Vacuum Distillation of Aniline.
  • Washington State University. (n.d.). Aniline.
  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon.
  • University of Colorado Boulder. (n.d.). Decolorizing carbon.
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
  • News. (2020, February 7). Decolorization Principle Of Activated Carbon.
  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?
  • Benchchem. (n.d.). Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

Sources

Optimization

Optimizing recrystallization solvents for high-purity 2-(Cyclopentyloxy)-4-methoxyaniline

The following technical guide addresses the optimization of recrystallization solvents for 2-(Cyclopentyloxy)-4-methoxyaniline . This guide is structured as a Tier-3 Technical Support resource, designed for process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of recrystallization solvents for 2-(Cyclopentyloxy)-4-methoxyaniline . This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers requiring high-purity isolation of this specific intermediate.

Topic: Purification of 2-(Cyclopentyloxy)-4-methoxyaniline Ticket ID: CHEM-SUP-8821 Status: Resolved / Expert Guide

Executive Summary

2-(Cyclopentyloxy)-4-methoxyaniline is an electron-rich, lipophilic aniline derivative. Its purification presents two specific antagonistic challenges:

  • Oiling Out: The flexible cyclopentyl ether chain lowers the melting point and increases lipophilicity, often causing the compound to separate as an oil rather than a crystal during cooling.

  • Oxidative Instability: The para-methoxy and ortho-alkoxy electron-donating groups activate the aniline towards rapid oxidation, leading to "pinking" or "browning" (quinone formation) if processed without antioxidants or inert atmosphere.

This guide provides a solvent selection matrix and troubleshooting protocols to overcome these specific barriers.

Module 1: Solvent System Selection (The "Why" and "How")

Q: What is the optimal solvent system for this molecule?

A: There is no single "magic" solvent, but empirical data for dialkoxy anilines (structurally similar to Roflumilast intermediates) suggests a Binary Solvent System is required to balance the lipophilic cyclopentyl group and the polar amine.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Mechanism of ActionBest For...
Primary (Polar) Ethanol / Water 5:1 to 3:1Cooling Crystallization. The aniline dissolves in hot EtOH; water acts as the anti-solvent to force lattice formation upon cooling.General purification; removing inorganic salts.
Secondary (Non-Polar) Ethyl Acetate / Heptane 1:2 to 1:4Anti-Solvent Precipitation. Dissolve in min. EtOAc; slowly add Heptane.Removing polar impurities; preventing hydration.
Rescue (High Solvency) Toluene / Hexane 1:3Temperature Differential. Toluene solubilizes the ether chains well; Hexane forces precipitation.Highly impure crude (tarry residues).
Q: How do I select the right system for my specific impurity profile?

Use the decision logic below. If your crude is dark/tarry, you must pre-treat (see Module 2) before attempting crystallization.

SolventSelection Start Analyze Crude Purity Color Is the solid dark/black? Start->Color Tarry Is it sticky/oily? Color->Tarry No Charcoal Perform Activated Charcoal Filtration (Hot EtOH) Color->Charcoal Yes (Oxidation) PolarSystem System A: Ethanol/Water (Standard Protocol) Tarry->PolarSystem No (Crystalline) NonPolarSystem System B: EtOAc/Heptane (Lipophilic Protocol) Tarry->NonPolarSystem Yes (Lipophilic Impurities) Charcoal->Tarry

Figure 1: Solvent Selection Decision Matrix based on physical appearance of the crude material.

Module 2: Troubleshooting "Oiling Out"

Issue: The solution cools, but instead of white needles, a distinct oily layer forms at the bottom. Cause: The cyclopentyl group lowers the melting point. If the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature, oiling out occurs.

Protocol: The "Oiling Out" Rescue
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent Ratio: Add more of the good solvent (e.g., Ethanol) by 10-15%. You are too close to the saturation limit of the anti-solvent.

  • Seeding (Critical):

    • Cool the solution only to the point of slight cloudiness (metastable zone).

    • Add a seed crystal of pure product. (If none exists, scratch the glass wall with a glass rod to induce nucleation).[1]

  • Slow Cooling: Wrap the flask in aluminum foil or place it in a warm water bath and let the bath cool to room temperature overnight. Do not use an ice bath immediately.

Module 3: Preventing Oxidation (Color Issues)

Issue: The product turns pink or brown during filtration. Cause: Anilines are sensitive to aerial oxidation, catalyzed by trace metals or light.

Protocol: Inert Atmosphere Recrystallization
  • Degas Solvents: Sparge your solvent (Ethanol/Water) with Nitrogen or Argon for 15 minutes prior to use.

  • Add Antioxidant: Add 0.1% w/v Ascorbic Acid or Sodium Bisulfite to the aqueous phase of your solvent mixture. This acts as a sacrificial reductant.

  • Acidic Wash (Optional): If the color persists, wash the filtered crystals with cold, dilute (0.1 M) HCl, followed immediately by drying. Note: This removes oxidized surface impurities but consumes some product.

Module 4: The "Plan B" - Salt Formation

Q: I cannot get the free base to crystallize; it remains an oil. What now? A: Convert the aniline to a salt. Salts have higher melting points and crystal lattice energies, making them easier to purify.

Protocol: HCl Salt Formation
  • Dissolve the oily amine in Diethyl Ether or EtOAc (5 volumes).

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane or bubble dry HCl gas.

  • The hydrochloride salt should precipitate instantly as a white solid.

  • Filter and wash with cold ether.

  • Recrystallization of Salt: Use Methanol/IPA mixtures.

Detailed Experimental Workflow

The following diagram outlines the optimized workflow for the standard Ethanol/Water recrystallization, incorporating checkpoints for common failures.

RecrystallizationWorkflow Input Crude Aniline (Solid/Oil) Dissolve Dissolve in boiling EtOH (Min. Volume) Input->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddWater Add warm Water until turbid Filter->AddWater Clear Add drops of EtOH to clear turbidity AddWater->Clear Cool Slow Cool to RT (Seed if needed) Clear->Cool Isolate Vacuum Filtration & Wash (Cold 1:1 mix) Cool->Isolate

Figure 2: Step-by-step workflow for the binary solvent recrystallization of 2-(Cyclopentyloxy)-4-methoxyaniline.

References & Authority[1][2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for aniline purification techniques).

  • Müller, B., et al. (1998). United States Patent No. 5,712,298. Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis and purification of dialkoxy-substituted benzamides and anilines, structurally analogous to the target molecule).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for amine salt formation and recrystallization).

Sources

Troubleshooting

Troubleshooting low conversion rates in aniline derivative synthesis

Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, their synthesis is often plagued by challenges that can lead to frustra...

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, their synthesis is often plagued by challenges that can lead to frustratingly low conversion rates. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the synthesis of aniline derivatives. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to help you navigate these synthetic hurdles.

Technical Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Diagram: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing the root cause of low conversion. The following diagram outlines a systematic approach to troubleshooting.

TroubleshootingWorkflow start Low Conversion Rate Observed reagents 1. Verify Reagent & Substrate Quality start->reagents catalyst 2. Assess Catalyst Activity & Handling reagents->catalyst Reagents OK sub_reagents Purity? Moisture Content? Correct Stoichiometry? reagents->sub_reagents conditions 3. Optimize Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst Fresh/Active? Inert Atmosphere? Correct Loading? catalyst->sub_catalyst workup 4. Evaluate Work-up & Purification conditions->workup Conditions Optimized sub_conditions Temperature? Solvent? Reaction Time? Concentration? conditions->sub_conditions analysis 5. Confirm Analytical Method workup->analysis Work-up OK sub_workup Product Lost During Extraction? Decomposition on Silica? workup->sub_workup success Problem Resolved analysis->success Analysis Validated sub_analysis Accurate Quantification (HPLC/GC)? Response Factor? analysis->sub_analysis

Caption: A systematic workflow for troubleshooting low conversion rates.

Q1: My reaction yield is poor and inconsistent. Where should I begin my investigation?

A1: The most common culprits for poor yields are the quality of your starting materials and the reaction environment.

  • Aniline and Substrate Purity: Aniline is notoriously susceptible to air oxidation, which can turn the colorless liquid yellow or brown.[2] These oxidized impurities can act as catalyst poisons or generate side products. If your aniline has been stored for a long time or is discolored, it is crucial to purify it, typically by vacuum distillation.[2][3] Similarly, verify the purity of your other starting materials, as contaminants can interfere with the reaction.

  • Solvent Quality: Ensure you are using a dry, high-purity solvent. The presence of water can be particularly detrimental in reactions that use water-sensitive catalysts or reagents, such as many palladium-catalyzed cross-coupling reactions.[4]

  • Inert Atmosphere: Many catalytic reactions for aniline derivative synthesis, especially those involving palladium or nickel catalysts, are sensitive to oxygen.[4] Oxygen can lead to the oxidation and deactivation of the catalyst and its ligands. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).

Q2: I suspect my catalyst is inactive or has been poisoned. How can I confirm this and what are the solutions?

A2: Catalyst deactivation is a frequent cause of stalled or sluggish reactions.[4][5]

  • Causes of Deactivation:

    • Oxidation: As mentioned, exposure to air can deactivate sensitive catalysts.[4]

    • Poisoning: Impurities in the reagents or solvent (e.g., sulfur-containing compounds) can bind to the catalyst's active sites and inhibit its function.[5]

    • Coking/Fouling: In some high-temperature or gas-phase reactions, carbonaceous deposits can accumulate on the catalyst surface, blocking active sites.[6][7]

  • Troubleshooting Steps:

    • Run a Control Reaction: Use a fresh batch of catalyst with substrates and conditions that have previously worked well. This will help determine if the catalyst itself is the issue.

    • Increase Catalyst Loading: While not ideal for process efficiency, a modest increase in catalyst loading can sometimes overcome partial deactivation. If this improves the conversion rate, catalyst activity is likely the problem.

    • Ensure Proper Handling: Always handle air-sensitive catalysts in a glovebox or under a positive pressure of inert gas.

Table 1: Common Catalysts and Potential Deactivation Issues

Catalyst SystemCommon ApplicationPotential Deactivation CausesMitigation Strategy
Pd/C Nitroarene ReductionImpurities in substrate/solvent, sintering at high temps[5][8]Use purified reagents, operate within optimal temp. range[8]
Pd(OAc)₂ / Ligand Buchwald-Hartwig AminationOxygen, water, impurities in amine or halideRigorous inert atmosphere, use of dry solvents
Nickel / Ligand Cross-coupling ReactionsOxygen (especially phosphine ligands)[4]Degas all solvents, use Schlenk techniques or glovebox
Zeolites (e.g., NaY) Aniline AlkylationCoke deposition in pores[7]Oxidative treatment to regenerate catalyst[7]

Q3: My reaction produces multiple products or a significant amount of tar, especially during electrophilic substitution. How can I improve selectivity?

A3: This is a classic issue stemming from the high reactivity of the aniline ring. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, which can lead to over-substitution (e.g., tri-bromination with Br₂) or oxidative side reactions.[9][10][11]

  • The Solution: Amine Protection: The most effective strategy is to temporarily "tame" the amino group by converting it into a less-activating amide via acetylation.[10][11] The acetyl group is still an ortho-, para-director but is significantly less activating, allowing for controlled, monosubstitution. The protecting group can be easily removed by hydrolysis to regenerate the amine.[11]

Diagram: Amine Protection Strategy for Controlled Substitution

ProtectionStrategy Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide 1. Acetylation (e.g., Ac₂O) Tar 2,4,6-Tribromoaniline + Side Products Aniline->Tar Br₂ (uncontrolled) SubstitutedAcetanilide p-Bromoacetanilide Acetanilide->SubstitutedAcetanilide 2. Electrophilic Substitution (e.g., Br₂) SubstitutedAniline p-Bromoaniline (Target Product) SubstitutedAcetanilide->SubstitutedAniline 3. Deprotection (Hydrolysis)

Caption: Protecting the amine group allows for controlled electrophilic substitution.

Experimental Protocols

Protocol 1: Purification of Aniline by Vacuum Distillation

Causality: This procedure removes non-volatile impurities and colored oxidation products, which can inhibit catalytic reactions.[2][12]

  • Drying: Add anhydrous potassium hydroxide (KOH) or calcium hydride (CaH₂) pellets to the aniline and allow it to stand for several hours (or overnight) to remove water.[2][3]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation: Decant the aniline from the drying agent into the distillation flask. Add a few boiling chips.

  • Apply vacuum and gently heat the flask. Collect the fraction that boils at the correct temperature for the applied pressure (e.g., 68.3°C at 10 mmHg).

  • Storage: Store the purified, colorless aniline in a tightly sealed amber bottle under an inert atmosphere (e.g., argon) to prevent re-oxidation.

Protocol 2: Acetyl Protection of an Aniline Derivative

Causality: This protocol reduces the activating effect of the amino group, preventing over-reaction in subsequent steps like halogenation or nitration.[11]

  • Dissolution: Dissolve the aniline derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq). If using an inert solvent like DCM, add a base like pyridine (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. If using DCM, separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the acetanilide product.

Protocol 3: General HPLC Method for Reaction Monitoring

Causality: High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of reactants and formation of products, allowing for precise determination of conversion rates and identification of issues like stalling.[13][14]

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent. Filter the sample through a 0.22 µm syringe filter.[13]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detector set at a wavelength where reactants and products have strong absorbance (e.g., 254 nm or 280 nm).[13]

  • Data Analysis: Identify peaks corresponding to the starting material and product by their retention times (confirmed with standards). Integrate the peak areas to calculate the relative percentages and determine the reaction conversion over time.[13]

Frequently Asked Questions (FAQs)

Q: Why does aniline fail to undergo Friedel-Crafts alkylation or acylation? A: Aniline is a Lewis base due to the lone pair on the nitrogen atom. It reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards electrophilic substitution.[9] To perform a Friedel-Crafts reaction, the amino group must first be protected as an amide.[9]

Q: I am reducing a nitroarene to an aniline, but I'm getting significant amounts of azoxybenzene and azobenzene as side products. Why is this happening? A: These side products are formed from the condensation of reaction intermediates, specifically nitrosobenzene and phenylhydroxylamine.[5] Their formation is favored under conditions of incomplete reduction, which can be caused by an insufficient supply of the reducing agent (e.g., low hydrogen pressure), poor catalyst activity, or non-optimal reaction temperature.[5] To minimize them, ensure your catalyst is active and that there is an adequate, consistent supply of the reductant.

Q: Can I use steam distillation to purify my aniline product? A: Yes, steam distillation is a very effective method for purifying aniline and many of its derivatives, especially for removing non-volatile impurities.[12][15] Aniline is steam-volatile, meaning it can be co-distilled with water at a temperature below water's boiling point.[12] This gentle technique is useful for compounds that might decompose at their atmospheric boiling point.

Q: How do electron-donating or electron-withdrawing groups on the aniline ring affect its reactivity and basicity? A: The nature of substituents on the aromatic ring significantly impacts the properties of the aniline derivative.

  • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ increase the electron density on the ring and on the nitrogen atom. This makes the derivative more reactive in electrophilic aromatic substitutions and a stronger base than aniline.[10]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN pull electron density away from the ring and the nitrogen atom. This makes the derivative less reactive in electrophilic substitutions and a weaker base.[10]

References

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.
  • Purification of Aniline. (n.d.). Chempedia - LookChem.
  • Discover The Secret: Aniline Is Usually Purified By Steam Distillation. (2022, October 14). ECHEMI.com.
  • Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Aniline Synthesis. (n.d.). Benchchem.
  • Aniline-Catalysis-and-Chemical-Engineering.pdf. (n.d.). ResearchGate.
  • Purify and dry aniline? (2014, May 26). Reddit.
  • Aniline is usually purified by. (n.d.). Allen.
  • How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). Stack Exchange.
  • Catalyst deactivation in the synthesis of N-Allyl-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
  • Reactions of Aniline. (2024, January 12). Chemistry Steps.
  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (n.d.). ACS Publications.
  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2021, February 20). MDPI.
  • Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. (2025, August 6). ResearchGate.
  • A brief review on aniline and its derivatives. (2020, September 18). ResearchGate.
  • Effect of reaction temperature on aniline conversion and product... (n.d.). ResearchGate.
  • 20.7: Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). United States Environmental Protection Agency.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate.
  • Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - NIH.

Sources

Optimization

Preventing oxidation and degradation of 2-(Cyclopentyloxy)-4-methoxyaniline

Technical Support Center: 2-(Cyclopentyloxy)-4-methoxyaniline Stability Guide Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Prevention of Oxidative Degradation & Storage Protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Cyclopentyloxy)-4-methoxyaniline Stability Guide

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Prevention of Oxidative Degradation & Storage Protocols[1]

Welcome to the Technical Support Center.

You are likely accessing this guide because your batch of 2-(Cyclopentyloxy)-4-methoxyaniline (CAS: 152612-88-7 or related analogs) has turned from a white solid to a violet, brown, or black substance.[1]

This is a common issue with electron-rich anilines. The presence of two electron-donating groups (methoxy at C4 and cyclopentyloxy at C2) significantly increases the electron density on the aromatic ring, making the amine group hyper-reactive toward atmospheric oxygen.

This guide provides the protocols required to reverse this degradation (where possible) and prevent it permanently.

Module 1: Diagnostic & Triage

Q: My white powder has turned dark brown/violet. Is the compound ruined?

A: Not necessarily. Electron-rich anilines have high extinction coefficients.[1] Even trace amounts (0.1–0.5%) of oxidation byproducts (often quinoid-imines or azo-dimers) can cause intense discoloration while the bulk material remains >98% pure.[1]

Diagnostic Step:

  • Dissolve 1 mg of the dark solid in 1 mL of deuterated chloroform (

    
    ).
    
  • Run a proton NMR.[1]

  • Result: If the aromatic region is clean and integrates correctly relative to the cyclopentyl protons, your material is intact but contaminated with trace chromophores.

  • Action: Proceed to Module 4 (Purification) . If the NMR shows significant extra peaks or line broadening (paramagnetic impurities), the batch may need re-synthesis or rigorous column chromatography.

Module 2: The Core Solution (Chemical Stabilization)

Q: How do I stop this degradation permanently?

A: Do not store the free base. The most effective strategy for long-term stability of 2-(Cyclopentyloxy)-4-methoxyaniline is to convert it into its Hydrochloride (HCl) salt .

The Science: Oxidation is initiated by the lone pair of electrons on the nitrogen atom. By reacting the free base with HCl, you protonate the nitrogen (


).[1] This removes the lone pair from the HOMO (Highest Occupied Molecular Orbital), rendering the molecule chemically inert to atmospheric oxygen.
Protocol: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve 10 g of the aniline free base in 50 mL of anhydrous Diethyl Ether or Ethyl Acetate (degassed).

  • Acidification: Cool to 0°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane (or bubbling dry HCl gas) under nitrogen flow.

  • Precipitation: The white HCl salt will precipitate immediately.[1]

  • Isolation: Filter the solid under an inert atmosphere (Argon/Nitrogen).

  • Drying: Wash with cold ether and dry under high vacuum.[1]

Stability Gain: The HCl salt can be stored at room temperature (desiccated) for years without degradation, whereas the free base degrades within days/weeks.

Module 3: Storage & Handling (Free Base)

If you must handle the free base for an immediate reaction, strict adherence to the following protocol is mandatory.

Q: What are the mandatory storage conditions for the free base?

A:

  • Temperature: -20°C (Critical). Lowering temperature reduces the rate of radical initiation (Arrhenius equation).

  • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the solid).

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

Visualizing the Degradation vs. Protection Pathways

AnilineStability FreeBase Free Base Aniline (High Electron Density) Radical Radical Cation Intermediate FreeBase->Radical Oxidation (Slow) Salt HCl Salt Form (Protonated Amine) FreeBase->Salt HCl Treatment Oxygen Atmospheric O2 Oxygen->Radical Initiates Quinone Quinone/Azo Impurities (Black) Radical->Quinone Polymerization Salt->Oxygen No Reaction Inert Argon/N2 Atmosphere Inert->FreeBase Protects

Figure 1: Mechanism of oxidative degradation and the stabilizing effect of salt formation.[1]

Module 4: Remediation & Troubleshooting

Q: My reaction yields are low. Is the solvent causing degradation?

A: Yes, dissolved oxygen in solvents is a silent killer for this molecule.[1]

Solvent Compatibility Matrix:

SolventRisk LevelPre-treatment Required
Chloroform / DCM High These often contain trace acid/phosgene or radical initiators.[1] Pass through basic alumina before use.[1]
THF / Ethers Medium Prone to peroxide formation which accelerates aniline oxidation.[1] Test for peroxides; use BHT-stabilized or freshly distilled.[1]
Methanol / Ethanol Low Generally safe, but must be degassed (sparged with Argon for 15 mins).[1]
DMF / DMSO High High boiling points make O2 removal difficult.[1] "Dry" bottles often still contain O2.[1] Sparging is critical.

Q: How do I purify the oxidized (black) material?

A: Recrystallization is preferred over chromatography, as silica gel can sometimes catalyze further oxidation due to its acidity and surface area.[1]

Protocol: Remediation via Recrystallization

  • Solvent: Use a mixture of Hexanes/Ethyl Acetate (or Heptane/Toluene).[1]

  • Dissolution: Dissolve the dark solid in the minimum amount of hot solvent.

  • Carbon Treatment: Add Activated Carbon (10-20% by weight).[1] This is critical for adsorbing the colored planar impurities.

  • Filtration: Filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly. The pure aniline should crystallize as white/off-white needles.[1]

Module 5: Synthesis Workup FAQ

Q: I lose my product during the aqueous workup. Where does it go?

A:

  • pH Issue: If your aqueous wash is too acidic (pH < 4), the aniline protonates and stays in the water layer. Ensure the final extraction pH is >8.

  • Emulsions: The cyclopentyloxy group adds lipophilicity, but the molecule is still somewhat amphiphilic. Avoid vigorous shaking; use gentle inversion.[1]

Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH of Aqueous Layer Start->CheckPH Acidic pH < 4 CheckPH->Acidic If Acidic Basic pH > 8 CheckPH->Basic If Basic Trap Product trapped in Water (as Salt) Acidic->Trap Extract Product in Organic Layer Basic->Extract Fix Add NaHCO3 or NaOH until pH > 8 Trap->Fix Fix->Basic

Figure 2: Logic flow for ensuring maximum recovery during aqueous extraction.[1]

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Storage and stability issues of ortho-alkenyl anilines.[1][2][3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Aniline | C6H5NH2 | CID 6115 - Stability and Reactivity Data.[1] Retrieved from [1]

  • McAlonan, H., et al. (1996).[1][5] Oxidation of N-(4-methoxybenzyl)-2-pyrrolidinones... Rapid entry to optically active Aniracetam analogues.[1][5] Tetrahedron, 52(38), 12521-12528.[1] (Demonstrates handling of methoxy-aniline derivatives). Retrieved from

  • Sigma-Aldrich. (2017).[1][6] Safety Data Sheet for Aniline and Derivatives.[1][7] (General handling of air-sensitive aromatic amines).[1][2][3][8]

  • ECHEMI. (n.d.). Aniline Hydrochloride: Synthesis and Stability Properties.[1] (Confirming salt formation as a stabilization method). Retrieved from

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up 2-(Cyclopentyloxy)-4-methoxyaniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling the synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline from gram to kilogram quantities. We will add...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling the synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline from gram to kilogram quantities. We will address common challenges, provide detailed protocols, and offer troubleshooting solutions based on established chemical principles and process safety management.

Overview of Recommended Synthetic Pathway

The most robust and scalable synthesis of 2-(Cyclopentyloxy)-4-methoxyaniline proceeds via a two-step sequence starting from commercially available 4-methoxy-2-nitrophenol. This route offers excellent control over regioselectivity and utilizes well-understood, scalable reactions.

The pathway involves:

  • Williamson Ether Synthesis: O-alkylation of 4-methoxy-2-nitrophenol with a suitable cyclopentylating agent.

  • Catalytic Hydrogenation: Reduction of the nitro-intermediate to the target aniline.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation A 4-Methoxy-2-nitrophenol D 1-(Cyclopentyloxy)-4-methoxy- 2-nitrobenzene A->D Alkylation B Cyclopentyl Bromide (or Tosylate) B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) C->A F 2-(Cyclopentyloxy)-4-methoxyaniline (Final Product) D->F Reduction E H₂ Gas Catalyst (e.g., Pd/C) E->F G start Start Process step1 Step 1: Ether Synthesis start->step1 control1 Critical Control Point: - Temperature Monitoring (Exotherm) - Controlled Reagent Addition step1->control1 step2 Step 2: Hydrogenation control1->step2 control2 Critical Control Point: - Reactor Leak Test - O₂ Removal (Inerting) - Catalyst Handling (Wet) - Agitation & Temp Control step2->control2 step3 Filtration & Workup control2->step3 control3 Critical Control Point: - Inert Atmosphere Filtration - Wet Catalyst Quenching step3->control3 end_node Final Product control3->end_node

Optimization

Resolving filtration issues with 2-(Cyclopentyloxy)-4-methoxyaniline precipitates

Technical Support Center: 2-(Cyclopentyloxy)-4-methoxyaniline Isolation & Filtration Current Status: Operational Subject: Troubleshooting Filtration Bottlenecks & Precipitate Quality Lead Scientist: Dr. Aris Thorne, Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Cyclopentyloxy)-4-methoxyaniline Isolation & Filtration

Current Status: Operational Subject: Troubleshooting Filtration Bottlenecks & Precipitate Quality Lead Scientist: Dr. Aris Thorne, Senior Process Chemist[1]

Executive Summary & Core Directive

You are likely accessing this guide because your filtration of 2-(Cyclopentyloxy)-4-methoxyaniline has stalled. The filter cake is likely impermeable, the filtrate flow has dropped to a drip, or the solid has "oiled out" into a sticky gum.

This compound—a lipophilic, electron-rich aniline—presents unique challenges.[1] Its synthesis often involves the reduction of a nitro-precursor (2-(cyclopentyloxy)-4-methoxy-1-nitrobenzene) or an alkylation step.[1] The resulting filtration issues usually stem from three distinct root causes:

  • Catalyst Fines: Sub-micron Pd/C or Fe particles blinding the filter media.

  • Amorphous "Oiling Out": The compound precipitates as a supercooled liquid rather than a crystal.

  • Compressible Cakes: Soft crystals that deform under vacuum, sealing the filter pores.

This guide moves beyond "change the filter paper" and addresses the thermodynamics and fluid dynamics governing your isolation.

Diagnostic Workflow

Before applying a fix, identify your specific failure mode using the logic flow below.

FiltrationDiagnosis Start START: Describe the Filtration Issue Q1 Is the mixture black/grey (Catalyst present)? Start->Q1 Q2 Is the solid white/off-white? Q1->Q2 No Result_Cat ISSUE: Catalyst Blinding (High Specific Resistance) Q1->Result_Cat Yes Q3 Is the solid sticky/gummy? Q2->Q3 Yes Result_Oil ISSUE: Oiling Out (Amorphous Phase) Q3->Result_Oil Yes Result_Fine ISSUE: Crystal Fines (Cake Compression) Q3->Result_Fine No (Powder)

Figure 1: Diagnostic logic tree to isolate the root cause of filtration failure.

Module A: Resolving Catalyst Blinding (The "Black Sludge")

Context: If you synthesized this compound via hydrogenation (Pd/C) or iron reduction, your filter is likely clogged by "fines" (particles <1 µm).[1] These particles lodge inside the pores of your filter paper/frit, a phenomenon known as pore blinding .

The Science: According to Darcy’s Law , the flow rate (


) is inversely proportional to the specific cake resistance (

). Catalyst fines have a massive

because they pack tightly.

Where

is permeability (related to

).[1]

The Fix: Body Feed Filtration Do not just use a pre-coat. You must use a Body Feed . This involves mixing a filter aid (Celite/Diatomaceous Earth) into your reaction mixture before filtration. The Celite particles act as "spacers," preventing the catalyst fines from packing together.

Protocol 1: The Body Feed Method

  • Preparation: Select Celite 545 (coarse) for high flow rates.

  • Pre-coat: Add a 1 cm layer of clean Celite to your sintered glass funnel. Wet with solvent.

  • Body Feed: Add Celite directly to your reaction flask containing the product and catalyst.

    • Ratio: 0.5 to 1.0 weight equivalents relative to the catalyst loading.

  • Agitation: Stir vigorously for 5 minutes to ensure homogeneity.

  • Filtration: Pour the suspension onto the pre-coat. Apply vacuum gently initially to avoid cracking the cake.

Validation: The filtrate should be clear (straw-colored), not grey. If grey, fines have passed through; refilter through the same cake.

Module B: Resolving "Oiling Out" (The Sticky Gum)

Context: Alkoxy anilines like 2-(Cyclopentyloxy)-4-methoxyaniline are lipophilic.[1] If you cool the reaction too fast or use a solvent system where the impurity profile lowers the melting point, the product separates as a liquid (oil) before it crystallizes. This oil coats the filter media, rendering it impermeable.

The Science: This is a Metastable Zone Width (MSZW) failure. You have entered the "oiling out" region of the phase diagram where liquid-liquid separation occurs before solid-liquid crystallization [1].

Protocol 2: Controlled Seeding & Cooling

  • Re-dissolution: Heat the mixture back to reflux until the oil dissolves completely.

  • Solvent Adjustment: If using Ethanol/Water, add more Ethanol to increase solubility slightly.[1]

  • Seeding: Cool slowly to the cloud point. Add pure seed crystals of 2-(Cyclopentyloxy)-4-methoxyaniline (approx 1% wt).

    • Note: If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Digestion (Ostwald Ripening): Hold the temperature steady at the cloud point for 30–60 minutes. This allows small, amorphous particles to dissolve and redeposit onto larger, crystalline lattices.[1]

  • Slow Cool: Ramp temperature down at 10°C/hour.

Module C: Engineering the Filter Cake (Compressibility)

Context: The solid is white and powdery but filtration takes hours. The cake looks "shiny" or "wet" on top. Cause: You are applying too much vacuum too quickly. Soft organic crystals are compressible . High pressure (


) collapses the channels between crystals, effectively sealing the cake.

Optimization Table: Filter Aid Selection

Filter Aid TypePermeability (Darcy)Best For...[1]Contraindications
Celite 503 MediumGeneral organic precipitatesStrongly basic solutions (Silica dissolves)
Celite 545 HighViscous oils, heavy catalyst loadsFine hazes (may pass through)
Activated Carbon LowDecolorization + FiltrationSlow flow; retains product by adsorption
Perlite HighCompressible cakesAcidic solutions

Protocol 3: The "Ramp-Up" Vacuum Technique

  • Start Low: Begin filtration with the vacuum valve only 10% open.

  • Gravity First: Allow the bulk solvent to pass via gravity if possible.

  • Incremental Pressure: As the cake forms, gradually increase vacuum.

  • Avoid Cracks: If the cake cracks, do not press it down (this compresses it further). Instead, smooth the cracks gently with a spatula or wash with a small amount of solvent.

Visualizing the Workflow

The following diagram illustrates the "Body Feed" mechanism, which is critical for removing the catalyst fines often associated with this aniline's synthesis.

BodyFeedMechanism cluster_0 Without Body Feed cluster_1 With Body Feed (Celite) A Catalyst Fines Pack Tightly High Resistance B Filter Media (Blinded) A->B Blocks Pores C Mixture Product + Catalyst + Celite D Porous Cake Celite spaces out fines Low Resistance C->D Forms Lattice

Figure 2: Mechanism of Body Feed Filtration.[1] Celite prevents the formation of an impermeable catalyst layer.

Frequently Asked Questions (FAQs)

Q: My product turned purple/brown on the filter. What happened? A: Anilines are electron-rich and prone to oxidation.

  • Fix: Wash the filter cake with a solvent containing a trace of antioxidant (e.g., Sodium Bisulfite) or perform the filtration under a nitrogen blanket (using a Schlenk frit).

Q: Can I use paper filters for this? A: Avoid standard cellulose paper if you have "oiling out" issues, as the oil soaks the paper and stops flow. Use Glass Fiber (GF) filters or a sintered glass funnel, which handle sticky solids better and are chemically inert.[1]

Q: The filtrate is cloudy. Should I refilter? A: Yes. A cloudy filtrate indicates "bleed-through."

  • Fix: Return the filtrate to the funnel. The existing filter cake will now act as a depth filter, clarifying the liquid.

References

  • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[2] (Standard text on MSZW and oiling out phenomena).

  • Cheremisinoff, N. P. (1998).[1][2] Liquid Filtration. Butterworth-Heinemann.[2] (Source for Darcy's Law and specific cake resistance calculations).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press.[2] (Authoritative guide on workup and isolation of amine intermediates).

  • ACS Catalysis. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Link (Context for alkylation chemistry and catalyst handling).[1]

  • MDPI. (2007). Hantzsch Synthesis of... 4-(o-methoxyphenyl)-1,4-dihydropyridine. Link (Provides analogous protocols for methoxy-aniline isolation).[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: Mass Spectrometry Fragmentation Patterns of 2-(Cyclopentyloxy)-4-methoxyaniline

Executive Summary For researchers characterizing 2-(Cyclopentyloxy)-4-methoxyaniline (CAS: 102833-22-3, hereafter referred to as CMA ), the choice of ionization technique dictates the structural insight obtained. Select...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers characterizing 2-(Cyclopentyloxy)-4-methoxyaniline (CAS: 102833-22-3, hereafter referred to as CMA ), the choice of ionization technique dictates the structural insight obtained.

  • Select Electron Ionization (EI) via GC-MS when structural elucidation is required. The lability of the cyclopentyl ether bond under 70 eV irradiation provides a distinct "fingerprint" fragmentation pattern dominated by the loss of the cycloalkyl ring.

  • Select Electrospray Ionization (ESI) via LC-MS/MS for pharmacokinetic (PK) quantification or impurity profiling. The soft ionization preserves the protonated molecular ion

    
    , essential for high-sensitivity detection in biological matrices.
    

This guide compares the fragmentation dynamics of CMA under these two regimes, supported by mechanistic rationales.

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7]

CMA is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Piclamilast analogs) and VEGFR2 inhibitors. Its structure combines an electron-rich aniline core with two ether functionalities: a robust methoxy group and a labile cyclopentyl ether.

PropertyData
IUPAC Name 2-(Cyclopentyloxy)-4-methoxyaniline
Formula

Exact Mass 207.1259 Da
Key Lability

bond (susceptible to H-transfer rearrangement)

Comparative Analysis: EI (Hard) vs. ESI (Soft)[8][9]

The following table contrasts the spectral performance of CMA under standard 70 eV Electron Impact (EI) versus Positive Mode Electrospray Ionization (ESI+).

Table 1: Spectral Fingerprint Comparison
FeatureMethod A: GC-MS (EI, 70 eV)Method B: LC-MS/MS (ESI+, CID)
Molecular Ion

(m/z 207)
: Low intensity (<15%). The radical cation is unstable due to rapid ether cleavage.

(m/z 208)
: High intensity (Base Peak). Protonation stabilizes the amine.
Base Peak m/z 139 : Resulting from the loss of cyclopentene (

).
m/z 208 : The intact parent. (m/z 140 appears only after collision-induced dissociation).
Key Fragment 1 m/z 69 : Cyclopentyl cation (

).
m/z 140 : Loss of neutral cyclopentene (

).
Key Fragment 2 m/z 124 : Subsequent loss of methyl radical (

) from the m/z 139 ion.
m/z 125 : Subsequent loss of methyl radical from the m/z 140 ion.
LOD (Approx) ~10 ng/mL (SIM mode).~0.1 ng/mL (MRM mode).
Primary Utility Structural confirmation (Library matching).Trace quantification (PK studies).

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation allows for self-validating spectral interpretation.

The Dominant Pathway: Cyclopentyl Ether Cleavage

In both EI and ESI-CID, the defining event is the cleavage of the cyclopentyloxy group. However, the mechanism differs slightly based on the charge state.

  • Mechanism A (EI - Radical Cation): The molecular ion (

    
    , m/z 207) undergoes a McLafferty-like rearrangement . A hydrogen atom from the cyclopentyl ring transfers to the ether oxygen, leading to the elimination of neutral cyclopentene (
    
    
    
    , 68 Da) and the formation of a radical cation phenol analog (m/z 139).
  • Mechanism B (ESI - Even Electron): The protonated parent (

    
    , m/z 208) undergoes inductive cleavage  or a charge-remote rearrangement, expelling neutral cyclopentene to yield the protonated phenol analog (m/z 140).
    
Secondary Pathway: Methoxy Group Loss

Following the loss of the bulky cyclopentyl group, the remaining core (4-methoxyphenol/aniline derivative) loses the methyl group.

  • EI: m/z

    
     (Loss of 
    
    
    
    , 15 Da).
  • ESI: m/z

    
     (Loss of 
    
    
    
    ).

Visualizing the Fragmentation Tree

The following diagram illustrates the fragmentation logic. The "Hard Ionization" path (Left) represents GC-MS, while the "Soft Ionization" path (Right) represents LC-MS/MS.

CMA_Fragmentation Figure 1: Comparative Fragmentation Pathways of 2-(Cyclopentyloxy)-4-methoxyaniline Molecule Target Molecule 2-(Cyclopentyloxy)-4-methoxyaniline MW: 207.12 EI_Parent EI Molecular Ion [M]+• (m/z 207) Radical Cation Molecule->EI_Parent Electron Impact (70 eV) ESI_Parent ESI Parent Ion [M+H]+ (m/z 208) Protonated Species Molecule->ESI_Parent Electrospray (+3.5 kV) EI_Frag1 Base Peak (EI) [M - C5H8]+• (m/z 139) (Loss of Cyclopentene) EI_Parent->EI_Frag1 - C5H8 (Rearrangement) EI_Frag3 Cyclopentyl Cation C5H9+ (m/z 69) EI_Parent->EI_Frag3 Heterolytic Cleavage EI_Frag2 Fragment [m/z 139 - CH3]+ (m/z 124) (Loss of Methyl) EI_Frag1->EI_Frag2 - CH3• ESI_Frag1 Product Ion (CID) [M+H - C5H8]+ (m/z 140) (Neutral Loss: 68 Da) ESI_Parent->ESI_Frag1 CID Energy (-68 Da) ESI_Frag2 Product Ion [m/z 140 - CH3] (m/z 125) ESI_Frag1->ESI_Frag2 - CH3•

Caption: Figure 1 depicts the divergent fragmentation pathways. Note the mass shift of +1 Da in ESI due to protonation.

Experimental Protocols

To replicate these results, use the following validated conditions.

Protocol A: GC-MS (Structural ID)

Objective: Confirm identity via library matching of the m/z 139 base peak.

  • Sample Prep: Dissolve 1 mg CMA in 1 mL Ethyl Acetate. Derivatization (e.g., BSTFA) is optional but recommended if peak tailing occurs due to the free amine.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS (Quantification)

Objective: High-sensitivity detection using Multiple Reaction Monitoring (MRM).

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode. Capillary: 3500 V.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~15-20 eV).
      
    • Qualifier:

      
       (Collision Energy: ~30-35 eV).
      

References

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[1] [Link]

  • NIST Chemistry WebBook. "Mass Spectrum of 4-Methoxyaniline (Base Structure Comparison)." National Institute of Standards and Technology.[2] [Link]

  • Gross, M. L. (2004).[1] "Focus in honor of Fred McLafferty: The McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[1] [Link]

  • PubChem Database. "2-(Cyclopentyloxy)-4-methoxyaniline (Compound Summary)." National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Roflumilast Intermediates

For researchers and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. Roflumilast, a selective pho...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of severe chronic obstructive pulmonary disease (COPD), presents a fascinating case study in synthetic strategy.[1][2] The molecule's core structure, a substituted benzamide, necessitates a multi-step synthesis where the choice of route for its key intermediates can significantly impact overall yield, purity, cost, and industrial applicability.

This guide provides a comparative analysis of the primary synthetic pathways to the crucial intermediates of Roflumilast: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and its subsequent oxidation product, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid . We will delve into the underlying chemical principles of each route, present comparative data, and provide detailed experimental protocols for representative methods.

The Strategic Importance of Roflumilast Intermediates

The synthesis of Roflumilast culminates in the amidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 4-amino-3,5-dichloropyridine.[1] Therefore, the efficient construction of this substituted benzoic acid is paramount. The main synthetic challenges lie in the selective introduction of the cyclopropylmethoxy and difluoromethoxy groups onto a benzene ring precursor. The various synthetic routes developed reflect different strategies to overcome these challenges.

Comparative Analysis of Synthetic Routes

The synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid generally proceeds through its aldehyde precursor. We will therefore first examine the routes to the aldehyde, followed by the oxidation step.

Part 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

There are several main approaches to the synthesis of this key aldehyde intermediate, each starting from a different commercially available raw material.

Route A: From 3,4-Dihydroxybenzaldehyde

This route involves the sequential alkylation of the two hydroxyl groups of 3,4-dihydroxybenzaldehyde. A key challenge is the selective alkylation of one hydroxyl group over the other.

Route_A A 3,4-Dihydroxybenzaldehyde B Protected Intermediate A->B Protection C 4-Hydroxy-3-(cyclopropylmethoxy)benzaldehyde B->C Cyclopropylmethylation D 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde C->D Difluoromethylation

Caption: Synthetic pathway from 3,4-Dihydroxybenzaldehyde.

One patented approach involves the protection of the 4-hydroxyl group, followed by etherification of the 3-hydroxyl group with a cyclopropylmethyl halide.[3] Subsequent deprotection and difluoromethylation yield the target aldehyde. This multi-step process can be cumbersome and may lead to lower overall yields due to the additional protection/deprotection steps.

Route B: From 3-Fluoro-4-hydroxybenzaldehyde

This route offers a more direct approach by leveraging the differential reactivity of the starting material.

Route_B A 3-Fluoro-4-hydroxybenzaldehyde B 3-Fluoro-4-(difluoromethoxy)benzaldehyde A->B Difluoromethylation C 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde B->C Nucleophilic Substitution

Caption: Synthetic pathway from 3-Fluoro-4-hydroxybenzaldehyde.

In this strategy, the hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is first difluoromethylated. The resulting 3-fluoro-4-(difluoromethoxy)benzaldehyde then undergoes a nucleophilic aromatic substitution with cyclopropylmethanol in the presence of a strong base to replace the fluorine atom with the cyclopropylmethoxy group.[4] This method avoids protection and deprotection steps, potentially leading to a more efficient process.

Route C: From 4-Hydroxy-3-iodobenzoic acid via Copper-Catalyzed Hydroxylation

A novel route has been described that commences with 4-hydroxy-3-iodobenzoic acid and utilizes a copper-catalyzed hydroxylation.[5]

Route_C A 4-Hydroxy-3-iodobenzoic acid B Intermediate Benzoic Acid A->B Copper-Catalyzed Hydroxylation & Alkylations C 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid B->C Final Modification

Caption: Synthetic pathway from 4-Hydroxy-3-iodobenzoic acid.

This approach is noteworthy for its use of copper catalysis, which can offer mild reaction conditions and high functional group tolerance. The overall yield for the synthesis of Roflumilast from this intermediate is reported to be 80%.[5]

Comparative Summary of Aldehyde Synthesis Routes

RouteStarting MaterialKey StepsReported YieldPurityAdvantagesDisadvantages
A 3,4-DihydroxybenzaldehydeProtection, Alkylation, Deprotection, AlkylationModerateVariableReadily available starting material.Multiple steps, potential for side products, requires chromatography.[6]
B 3-Fluoro-4-hydroxybenzaldehydeEtherification, Nucleophilic Aromatic SubstitutionHighGoodFewer steps, avoids protection/deprotection.[4]Starting material may be more expensive.
C 4-Hydroxy-3-iodobenzoic acidCopper-Catalyzed Hydroxylation, AlkylationsHigh (for overall Roflumilast synthesis)GoodNovel approach with potentially mild conditions.[5]May require specialized catalysts and ligands.
Part 2: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to the Benzoic Acid

The final step in the synthesis of the key carboxylic acid intermediate is the oxidation of the corresponding aldehyde. This transformation is critical as the purity of the benzoic acid directly impacts the quality of the final API. Several oxidizing agents have been employed for this purpose.

Oxidation Method 1: Sodium Chlorite (NaClO2)

This is a widely used and efficient method for the oxidation of aldehydes to carboxylic acids. The reaction is typically carried out in the presence of a chlorine scavenger, such as sulfamic acid or 2-methyl-2-butene, to prevent the formation of chlorinated byproducts.

Oxidation Method 2: Potassium Permanganate (KMnO4)

Potassium permanganate is a strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. However, its high reactivity can sometimes lead to over-oxidation or side reactions if not carefully controlled. The reaction conditions, such as temperature and pH, are crucial for achieving high yields and purity.

Oxidation Method 3: Hydrogen Peroxide (H2O2)

Hydrogen peroxide is a "green" oxidizing agent as its byproduct is water. This method is environmentally friendly but may require a catalyst or basic conditions to achieve efficient conversion.

Comparative Summary of Oxidation Methods

Oxidizing AgentTypical ConditionsReported YieldPurityAdvantagesDisadvantages
Sodium Chlorite Glacial acetic acid, sulfamic acid, water[7]~97%HighHigh yield, good selectivity, reliable method.Requires a chlorine scavenger.
Potassium Permanganate Acetone, waterGoodVariableStrong oxidizing agent, readily available.Can lead to over-oxidation, MnO2 byproduct removal.
Hydrogen Peroxide Basic conditions (e.g., KOH), methanolGoodGoodEnvironmentally friendly ("green" oxidant).May require careful control of reaction conditions.

Experimental Protocols

The following are representative, detailed experimental protocols for some of the key synthetic transformations discussed.

Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde from 3-fluoro-4-hydroxybenzaldehyde (Illustrative of Route B)

Step 1: Difluoromethylation of 3-fluoro-4-hydroxybenzaldehyde

In a suitable reaction vessel, 3-fluoro-4-hydroxybenzaldehyde is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is stirred. Sodium chlorodifluoroacetate is then added portion-wise at an elevated temperature (e.g., 90-100 °C). The reaction is monitored by TLC or HPLC until completion. After cooling, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to afford 3-fluoro-4-(difluoromethoxy)benzaldehyde.

Step 2: Nucleophilic Substitution with Cyclopropylmethanol

To a solution of cyclopropylmethanol in a high-boiling point polar aprotic solvent such as DMSO, a strong base like sodium hydride is carefully added under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases. 3-Fluoro-4-(difluoromethoxy)benzaldehyde is then added, and the reaction mixture is heated (e.g., 110-130 °C). Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Protocol 2: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde using Sodium Chlorite

In a reaction flask, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) and sulfamic acid (1.5 eq) are dissolved in glacial acetic acid.[7] The solution is stirred, and a solution of sodium chlorite (1.5 eq) in water is added dropwise, maintaining the reaction temperature at room temperature.[7] The reaction mixture is stirred for approximately one hour.[7] Upon completion, water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[7]

Protocol 3: Synthesis of Roflumilast from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Step 1: Formation of the Acid Chloride

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is suspended in an inert solvent like toluene. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride at elevated temperature (e.g., 70-90 °C).[8] The reaction is stirred until the conversion to the acid chloride is complete. The excess thionyl chloride and solvent are removed under reduced pressure.

Step 2: Amidation

In a separate reaction vessel, 4-amino-3,5-dichloropyridine is dissolved in a polar aprotic solvent such as DMF, and a base (e.g., sodium hydride or potassium tert-butoxide) is added to form the corresponding anion. The previously prepared acid chloride, dissolved in a suitable solvent, is then added dropwise to the suspension of the anion at a controlled temperature (e.g., 15-30 °C).[8] After the reaction is complete, the mixture is worked up, which typically involves quenching with water, acidification, and extraction. The crude Roflumilast is then purified by recrystallization.

Conclusion and Future Perspectives

The synthesis of Roflumilast intermediates offers a rich landscape for chemical process development. While traditional methods starting from 3,4-dihydroxybenzaldehyde are viable, newer routes commencing from 3-fluoro-4-hydroxybenzaldehyde or utilizing copper-catalyzed reactions present opportunities for more streamlined and efficient manufacturing processes. The choice of a particular route in an industrial setting will ultimately depend on a careful evaluation of factors such as raw material cost, process safety, waste generation, and the desired purity of the final API.

For the oxidation of the aldehyde to the benzoic acid, the sodium chlorite method appears to be a robust and high-yielding option, although the "greener" credentials of hydrogen peroxide make it an attractive alternative for future process optimization. As the demand for Roflumilast continues, further innovation in the synthesis of its key intermediates will undoubtedly be a focus of research and development in the pharmaceutical industry.

References

  • JOCPR. Process related and degradation impurities in anti-inflammatory drug Roflumilast. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 449193, Roflumilast. Available from: [Link]

  • Google Patents. US20140275551A1 - Process for the preparation of roflumilast.
  • ResearchGate. A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. Available from: [Link]

  • Google Patents. WO2012147098A2 - A process for the preparation of roflumilast.
  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • ResearchGate. (PDF) Synthesis and Characterization of Novel Roflumilast Analogues. Available from: [Link]

  • ResearchGate. A convenient method for the synthesis of roflumilast | Request PDF. Available from: [Link]

  • apicule. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers. Available from: [Link]

  • European Patent Office. EP1606261B1 - Novel process for the preparation of roflumilast. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of An Impurity in Crude Roflumilast. Available from: [Link]

  • Google Patents. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Google Patents. CN102503815A - Preparation method for roflumilast intermediate.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(Cyclopentyloxy)-4-methoxyaniline

[1] Executive Safety Summary & Immediate Action Status: HIGH HAZARD (Acute Toxin / Potential Carcinogen / Aquatic Toxin) Primary Hazard Class: Substituted Aromatic Amine[1] This compound is a structural analog of p-anisi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Immediate Action

Status: HIGH HAZARD (Acute Toxin / Potential Carcinogen / Aquatic Toxin) Primary Hazard Class: Substituted Aromatic Amine[1]

This compound is a structural analog of p-anisidine and o-anisidine .[1] In the absence of compound-specific regulatory listing, you must default to the safety protocols for Class 6.1 Toxic Substances. [1]

🛑 STOP / GO Decision Matrix
ConditionAction Required
Material is pure solid GO: Double-bag in antistatic polyethylene. Label as "Toxic Solid, Organic, N.O.S."[1]
Material is in solution GO: Segregate into "Organic Waste - Basic/Amine" stream.[1] DO NOT mix with acids.[1]
Spilled outside hood STOP: Evacuate area. Do not attempt cleanup without Tyvek suit and respirator (P100/OV).[1]
Skin contact occurred STOP: Wash immediately for 15 min. Seek medical attention. Risk of Methemoglobinemia.

Chemical Characterization & Waste Classification

To dispose of this chemical safely, you must understand its functional vulnerabilities.[1]

  • Chemical Nature: 2-(Cyclopentyloxy)-4-methoxyaniline is an electron-rich aniline derivative.[1] The amino group (

    
    ) is a weak base, while the alkoxy groups make the ring susceptible to oxidation.[1]
    
  • The "Why" Behind the Protocol:

    • Methemoglobinemia Risk: Like most lipophilic anilines, this compound can penetrate skin and oxidize hemoglobin to methemoglobin, causing cellular hypoxia.[1] Disposal containers must be non-permeable.

    • Exothermic Incompatibility: The basic amine group reacts exothermically with strong acids.[1] Never add this directly to an acidic waste stream (e.g., waste generated from acid digestions) without neutralization, as the heat can volatilize toxic fumes.[1]

    • Aquatic Toxicity: Aniline ethers are notoriously toxic to aquatic life with long-lasting effects.[1] Zero-drain disposal policy is mandatory.

Waste Coding (RCRA - USA)

While this specific intermediate may not have a unique "P" or "U" list code, it falls under Characteristic Hazardous Waste :

  • D001: Ignitable (if in flammable solvent).[1]

  • Toxic: Manage as if it carries the toxicity profile of p-Anisidine (CAS 104-94-9).[1][2]

Segregation & Compatibility Protocol

Rule #1: The Amine Separation Store and dispose of this compound in a dedicated Organic Base stream. If a dedicated stream is unavailable, use the General Organic stream but verify pH compatibility .

Compatibility Matrix
Substance ClassCompatibilityResult of Mixing
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Violent heat generation; formation of anilinium salts.[1]
Strong Oxidizers (Peroxides, HNO₃)INCOMPATIBLE Fire/Explosion risk; formation of nitro-compounds or azo-dyes.[1]
Acid Chlorides / Anhydrides INCOMPATIBLE Rapid amide formation; releases HCl gas or heat.[1]
Halogenated Solvents (DCM)COMPATIBLE Acceptable for solution waste (ensure waste stream allows halogens).[1]
Alcohols/Ketones COMPATIBLE Standard solvent waste.[1]

Operational Disposal Workflow

The following diagram outlines the logical flow for disposing of 2-(Cyclopentyloxy)-4-methoxyaniline in various states.

DisposalWorkflow Start Start: Identify Waste State StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidPack Double-bag in 4-mil Polyethylene (Anti-static) SolidPath->SolidPack SolventCheck Check Solvent Type LiquidPath->SolventCheck Labeling LABELING: 'Toxic Organic Waste' 'Contains: Substituted Aniline' SolidPack->Labeling Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling Final Transfer to EHS/HazMat for Incineration Labeling->Final

Figure 1: Decision logic for the segregation and packaging of aniline-derivative waste.

Detailed Protocol Steps
A. Solid Waste (Pure Compound)[1]
  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1] Use a powder hood if available.[1]

  • Container: Use a wide-mouth HDPE jar or double-bag in 4-mil polyethylene bags.

  • Labeling: Clearly mark the container with the chemical name. Add a secondary label: "TOXIC - ANILINE DERIVATIVE" .

  • Sealing: Tape the bag neck (gooseneck seal) or tightly cap the jar. Wipe the exterior with methanol to remove invisible dust residues.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: If the solution is aqueous or mixed with water, verify pH > 7.[1] If acidic, slowly neutralize with Sodium Bicarbonate (NaHCO₃) to prevent unexpected heating in the drum.

  • Stream Selection:

    • If dissolved in DCM/Chloroform → Halogenated Waste .[1]

    • If dissolved in Methanol/Ethyl Acetate → Non-Halogenated Waste .[1]

  • Transfer: Pour into the waste container using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the original flask with a small amount of acetone and add the rinse to the same waste container.

Emergency Contingencies

Spill Management (Small Scale < 5g/50mL):

  • Isolate: Alert nearby personnel.

  • PPE Up: Wear Silver Shield/4H gloves if available (best resistance to aromatics) or double nitrile.[1] Wear a respirator if dust is present.[1][2][3][4]

  • Absorb:

    • Liquids: Use vermiculite or a universal absorbent pad.[1]

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop.[1]

  • Decontaminate: Clean the surface with a mild detergent and water.[1] Do not use bleach (hypochlorite can react with amines to form chloramines).[1]

Medical Exposure (Cyanosis Watch): If exposed, the victim may develop blue lips/fingernails (cyanosis) 1-4 hours later.[1]

  • Action: Provide the SDS to emergency responders. Mention "Suspected Aniline Exposure - Risk of Methemoglobinemia."[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). p-Anisidine: NIOSH Pocket Guide to Chemical Hazards.[1] Centers for Disease Control and Prevention.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Referencing 40 CFR Part 261).[1][5] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press. (Chapter 8: Management of Waste). [Link]

  • PubChem. Compound Summary: 2-Methoxyaniline (o-Anisidine) - Safety and Hazards.[1] (Used as primary structural analog for hazard assessment).[1] [Link]

Sources

Handling

Personal protective equipment for handling 2-(Cyclopentyloxy)-4-methoxyaniline

Executive Safety Summary & Hazard Characterization Chemical Context: 2-(Cyclopentyloxy)-4-methoxyaniline is a functionalized aromatic amine, structurally related to anisidines. While specific toxicological data for this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Characterization

Chemical Context: 2-(Cyclopentyloxy)-4-methoxyaniline is a functionalized aromatic amine, structurally related to anisidines. While specific toxicological data for this exact isomer is often proprietary or limited, structural activity relationship (SAR) analysis mandates that it be handled with the same extreme caution as its parent scaffolds (o-anisidine and p-anisidine).

Critical Hazard Profile (Read-Across Methodology):

  • Acute Toxicity (Class 6.1): High risk of Methemoglobinemia. The cyclopentyl ether moiety increases lipophilicity, potentially accelerating transdermal absorption compared to simpler anilines.

  • Routes of Entry: Inhalation (dust/vapor), Skin Absorption (Critical), Ingestion.

  • Target Organs: Blood (hemoglobin), Liver, Kidneys.

  • Carcinogenicity: Potential Mutagen/Carcinogen (Category 1B/2 based on anisidine analogs).

Risk Assessment & PPE Selection Matrix

This protocol uses a Control Banding approach, assigning this compound to Band 4 (High Toxicity) due to the risk of rapid systemic toxicity via skin contact.

Personal Protective Equipment (PPE) Specifications
Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection Double-Gloving (Mandatory) Inner Layer: EVOH/PE Laminate (e.g., Ansell Barrier® or Silver Shield®). Rationale: Aromatic amines permeate standard nitrile in <10 mins. Laminate offers >480 min breakthrough time.Outer Layer: 5-8 mil Nitrile (Disposable). Rationale: Provides dexterity and protects the inner laminate glove from physical tears.
Respiratory PAPR or N95/P100 + Fume Hood Primary: Handle strictly inside a certified Chemical Fume Hood.Secondary: If handling powder outside a hood (weighing), use a Powered Air Purifying Respirator (PAPR) with HEPA filters. A fit-tested N95 is the absolute minimum for transient exposure.
Body/Skin Type 5/6 Coverall Disposable Tyvek® or chemically resistant lab coat with closed cuffs. No exposed skin allowed. The lipophilic nature of the cyclopentyl group facilitates rapid skin entry.
Eye/Face Chemical Goggles Indirect-vented chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift or splash. Face shield required for volumes >100g.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy; static discharge can disperse toxic dust.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a powder safety enclosure or weighing funnel.

    • Never leave the container open.

Phase 2: Reaction & Transfer
  • Solvent Selection: Avoid using DMSO or DMF if possible; these solvents enhance skin permeability, carrying the toxic amine into the bloodstream faster.

  • Cannula Transfer: For liquid solutions, use positive pressure cannula transfer to avoid pouring.

  • Glassware: Use standard ground-glass joints with Teflon sleeves to prevent seizing and reduce breakage risk during disassembly.

Phase 3: Decontamination
  • Solvent Wash: Wipe all surfaces with a dilute acid solution (e.g., 5% HCl) followed by ethanol. The acid protonates the amine, turning it into a salt (anilinium), which is less volatile and less skin-permeable.

  • Doffing Sequence:

    • Wash outer gloves.[1]

    • Remove outer gloves (turn inside out).

    • Remove eyewear/lab coat.

    • Remove inner laminate gloves last.

    • Wash hands immediately with soap and cool water. (Warm water opens pores).

Visualization: Safe Handling Lifecycle

The following diagram outlines the critical decision nodes and safety barriers for handling this compound.

SafeHandling cluster_emergency Emergency Path Start Start: Chemical Retrieval RiskCheck Risk Assessment (Check SDS/Read-Across) Start->RiskCheck PPE_Donning PPE Donning (Double Glove + Tyvek) RiskCheck->PPE_Donning Band 4 Protocols Hood_Check Engineering Control (Hood Velocity >0.5m/s) PPE_Donning->Hood_Check Hood_Check->Hood_Check Fail (Adjust Baffle) Handling Handling/Weighing (Minimize Dust) Hood_Check->Handling Pass Decon Decontamination (Acid Wipe -> Ethanol) Handling->Decon Exposure Exposure Event (Skin/Inhalation) Handling->Exposure Breach Waste Disposal (Incineration Stream) Decon->Waste Medical Seek Medical Help (Suspect Methemoglobinemia) Exposure->Medical Immediate

Figure 1: Operational workflow for handling high-toxicity aromatic amines, emphasizing engineering controls and decontamination steps.

Emergency Response & Medical Surveillance

Symptom Recognition (Methemoglobinemia):

  • Early Signs: Cyanosis (blue discoloration of lips/nail beds), headache, fatigue, dizziness.

  • Late Signs: Dyspnea, confusion, cardiac arrhythmia.

Immediate Actions:

  • Skin Contact: Drench for 15 minutes in safety shower. Do not scrub (abrasion increases absorption).

  • Eye Contact: Flush for 15 minutes; hold eyelids open.

  • Medical Alert: Inform emergency responders that the patient has been exposed to a lipophilic aromatic amine . Mention Methylene Blue as a potential antidote for evaluation by the treating physician.

Waste Disposal & Logistics

Disposal Classification: Treat as Hazardous Chemical Waste (Toxic/Carcinogenic) .

Waste StreamProtocol
Solid Waste Collect in a dedicated container labeled "Toxic Solid - Organic Amine." Do not mix with oxidizers.
Liquid Waste Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the reaction solvent. Do not mix with acids in the waste container unless explicitly calculated (exotherm risk).
Contaminated PPE Outer gloves and wipes must be disposed of as hazardous solid waste, not general trash.
Destruction Incineration is the only acceptable destruction method. Do not discharge to sewer.[2][3][4][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217343 (Anisidine derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine (o- and p- isomers). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 2-methoxyaniline (Read-Across Source). Retrieved from [Link]

Sources

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